Amineptine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUXONTAVMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30272-08-3 | |
| Record name | Amineptine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30272-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Amineptine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Amineptine hydrochloride, a tricyclic antidepressant known for its selective dopamine (B1211576) reuptake inhibition. This document details the chemical reactions, experimental protocols, and relevant quantitative data, offering valuable insights for research and development in the field of neuropharmacology.
Overview of this compound
Amineptine is a synthetic atypical tricyclic antidepressant that acts as a selective dopamine reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] Its chemical name is 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3] Developed in the 1960s, it was introduced for the treatment of severe clinical depression.[4] Unlike many other tricyclic antidepressants, Amineptine's primary mechanism of action is the enhancement of dopaminergic neurotransmission by blocking the dopamine transporter (DAT).[5]
Synthesis of this compound
The most commonly cited manufacturing process for this compound involves a two-step synthesis followed by purification. The primary raw materials for this synthesis are 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and Ethyl 7-aminoheptanoate.[3]
Reaction Scheme
The synthesis can be summarized by the following reaction scheme:
Step 1: Condensation
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reacts with Ethyl 7-aminoheptanoate to form the ethyl ester of Amineptine.
Step 2: Hydrolysis
The resulting ethyl ester is then hydrolyzed to yield Amineptine, which is subsequently converted to its hydrochloride salt.
Experimental Protocols
The following protocols are based on established manufacturing processes.[3]
Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride
-
In a suitable reaction vessel, a solution of 6.5 g of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane (B149229) is prepared.
-
A solution of 10.8 g of Ethyl 7-aminoheptanoate in 12 ml of nitromethane is added to the first solution at ambient temperature. The reaction is noted to be slightly exothermic.
-
The reaction mixture is left to stand overnight to ensure the completion of the reaction.
-
The solvent (nitromethane) is removed by evaporation in vacuo.
-
The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is filtered off to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.
-
For purification, a sample can be recrystallized from benzene.
Step 2: Synthesis of this compound
-
The crude ethyl ester hydrochloride from the previous step is added to 25 ml of 2 N hydrochloric acid.
-
The mixture is heated under reflux for 2 hours, during which the ester dissolves, and the hydrochloride of the corresponding carboxylic acid precipitates.
-
After cooling, the precipitated this compound is filtered off.
-
The crude product is washed with iced water.
-
Further purification is achieved by recrystallization from distilled water to yield pure 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3]
Synthesis of Starting Materials
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: This intermediate is typically synthesized from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.[6] The synthesis involves the reduction of the ketone to an alcohol, followed by chlorination.
Ethyl 7-aminoheptanoate: This starting material can be synthesized from 7-aminoheptanoic acid through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and its intermediates.
| Parameter | Value | Reference |
| Reactants for Step 1 | ||
| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 6.5 g | [3] |
| Ethyl 7-aminoheptanoate | 10.8 g | [3] |
| Nitromethane (solvent) | 72 ml (total) | [3] |
| Intermediate Product | ||
| Crude Yield of Ethyl Ester Hydrochloride | 10.5 g | [3] |
| Melting Point (recrystallized from benzene) | 166-168 °C (instantaneous) | [3] |
| Reactants for Step 2 | ||
| Crude Ethyl Ester Hydrochloride | 10.5 g (from previous step) | [3] |
| 2 N Hydrochloric Acid | 25 ml | [3] |
| Final Product | ||
| Final Yield of this compound | 5.7 g | [3] |
| Melting Point (recrystallized from water) | 226-230 °C (instantaneous) | [3] |
Table 1: Synthesis Quantitative Data
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₂H₂₈ClNO₂ | [7] |
| Molar Mass | 373.9 g/mol | [7] |
| Boling Point | 509.9°C at 760 mmHg | [8] |
| Flash Point | 262.2°C | [8] |
| Vapor Pressure | 3.2E-11 mmHg at 25°C | [8] |
| Amineptine (Base) | ||
| Molecular Formula | C₂₂H₂₇NO₂ | [9] |
| Molar Mass | 337.46 g/mol | [9] |
| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | ||
| Molecular Formula | C₁₅H₁₃Cl | [3] |
| Ethyl 7-aminoheptanoate | ||
| Molecular Formula | C₉H₁₉NO₂ |
Table 2: Physico-chemical Properties
Note: Detailed spectral data including IR, NMR, and Mass Spectrometry for this compound can be found in specialized chemical databases.[10]
Visualizations
Synthesis Workflow
The following diagram illustrates the manufacturing process of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Dopamine Reuptake Inhibition
Amineptine exerts its antidepressant effects by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amineptine manufacture [amineptine.com]
- 4. Amineptine as conceived by ChatGPT [amineptine.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 7. This compound | C22H28ClNO2 | CID 44558536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. GSRS [precision.fda.gov]
- 10. chemcd.com [chemcd.com]
Chemical structure and properties of Amineptine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine hydrochloride is a tricyclic antidepressant notable for its unique pharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, synthesis, and pharmacokinetic profile. Detailed methodologies for key experimental procedures are described, and quantitative data are summarized for clarity. The document also includes visualizations of its mechanism of action and relevant experimental workflows to support research and development activities.
Chemical Structure and Physicochemical Properties
Amineptine is classified as an atypical tricyclic antidepressant.[1][2] Its structure consists of a dibenzocycloheptene tricyclic nucleus with a 7-aminoheptanoic acid side chain.[3][4] This side chain is crucial for its distinct pharmacological activity compared to other tricyclic antidepressants.[3]
Chemical Name: 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[5]
Structure: (A 2D chemical structure image would be placed here in a full whitepaper)
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Registry Number | 30272-08-3 | [5] |
| Molecular Formula | C₂₂H₂₈ClNO₂ | [6] |
| Molecular Weight | 373.9 g/mol | [6] |
| IUPAC Name | 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanoic acid;hydrochloride | [6] |
| SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)NCCCCCCC(=O)O.Cl | [6] |
| Melting Point | 226-230 °C | [3] |
| Boiling Point | 509.9°C at 760 mmHg | [7] |
| Flash Point | 262.2°C | [7] |
| Vapor Pressure | 3.2E-11 mmHg at 25°C | [7] |
Synthesis
The synthesis of this compound involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the manufacturing process described in the literature.[3]
Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate Hydrochloride
-
In a suitable reaction vessel, mix 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene dissolved in 60 ml of nitromethane (B149229) with 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.
-
Allow the reaction mixture, which is slightly exothermic, to stand overnight.
-
Evaporate the solvent under vacuum.
-
Take up the residue in normal hydrochloric acid.
-
Filter the resulting precipitate to yield the crude ethyl ester hydrochloride.
-
Recrystallization of a sample from benzene (B151609) can yield a purified product with a melting point of 166-168°C.[3]
Step 2: Hydrolysis to this compound
-
Add the crude ethyl ester hydrochloride obtained in Step 1 to 25 ml of 2 N hydrochloric acid.
-
Heat the mixture under reflux for 2 hours. The material will dissolve, and subsequently, the final product will precipitate.
-
After cooling, filter the precipitated this compound.
-
Wash the filtered product with iced water.
-
Recrystallize the final product from distilled water to obtain purified this compound, which melts instantaneously at 226-230°C.[3]
Pharmacology and Mechanism of Action
Amineptine's primary mechanism of action is the selective inhibition of dopamine (DA) reuptake, which leads to an increased concentration of DA in the synaptic cleft and enhanced dopaminergic neurotransmission.[1][5] It has a significantly lower affinity for the norepinephrine (B1679862) (NE) transporter and a negligible effect on serotonin (B10506) (5-HT) reuptake.[8][9]
Monoamine Transporter Inhibition
In vitro studies using rat brain synaptosomes have quantified Amineptine's inhibitory effects on monoamine uptake. These studies confirm its preference for the dopamine transporter (DAT) over the norepinephrine transporter (NET).
Table 2: In Vitro Inhibitory Activity of Amineptine on Monoamine Uptake
| Transporter Target | Assay | Value (IC₅₀) | Reference |
| Dopamine Transporter (DAT) | Inhibition of [³H]-Dopamine accumulation in rat brain synaptosomes | 1.4 µM | [8] |
| Norepinephrine Transporter (NET) | Inhibition of [³H]-Noradrenaline accumulation in rat brain synaptosomes | 10 µM | [8] |
| Serotonin Transporter (SERT) | [³H]-5-HT uptake in rat brain synaptosomes | No influence | [8] |
Furthermore, competitive binding studies show that Amineptine's affinity for the DAT is substantially higher than for the NET. The apparent affinity for the DAT, assessed by displacing [³H]-GBR 12783 binding, was found to be over 150 times higher than its affinity for the NET, assessed by displacing [³H]-desipramine.[7][10]
Receptor Binding Profile
Unlike classical tricyclic antidepressants, Amineptine has very weak or no interaction with a wide range of neurotransmitter receptors, including serotonin, adrenergic, dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors.[2][8] This contributes to a more favorable side-effect profile, with low anticholinergic and antihistaminic activity.[3]
Signaling Pathway and Downstream Effects
The primary signaling event is the blockade of DAT. Chronic administration of Amineptine, however, leads to adaptive changes in the dopaminergic system. Long-term treatment has been shown to induce a downregulation (a decrease in the number of binding sites) of dopamine D₂, β-adrenergic, and α₂-adrenergic receptors.[1][8] This suggests that the sustained increase in synaptic dopamine leads to compensatory changes in postsynaptic receptor density.
Pharmacokinetics
Amineptine is characterized by rapid absorption and a very short elimination half-life, which prevents significant accumulation with repeated dosing.[2] It is extensively metabolized in the liver, primarily through deamination and demethylation, resulting in active metabolites that also contribute to its therapeutic effects.[3]
Table 3: Pharmacokinetic Parameters of Amineptine and its Major Metabolite in Healthy Adults
| Parameter | Amineptine | Major Metabolite | Reference(s) |
| Time to Peak (Tₘₐₓ) | ~1.0 hour | ~1.5 hours | [2] |
| Elimination Half-life (t₁/₂) | 0.8 - 1.0 hours | 1.5 - 2.5 hours | [2] |
| Peak Plasma Conc. (Cₘₐₓ) ¹ | 772 ng/mL (mean) | 471 ng/mL (mean) | [2] |
| Peak Plasma Conc. (Cₘₐₓ) ² | 750 - 940 ng/mL | 750 - 970 ng/mL | [2] |
| Metabolism | Hepatic | - | [3] |
¹ Following a single 100 mg oral dose. ² Following a single 200 mg oral dose.
Key Experimental Methodologies
Protocol: Monoamine Uptake Inhibition Assay in Synaptosomes
This protocol describes a general method for assessing the inhibition of dopamine and norepinephrine uptake by Amineptine using isolated nerve terminals (synaptosomes), based on methodologies that yielded the IC₅₀ data in Table 2.[8]
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET) in ice-cold sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the pellet in a suitable physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter ([³H]-Dopamine or [³H]-Noradrenaline).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Define non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a saturating concentration of a standard inhibitor (e.g., benztropine (B127874) for DAT).
-
Calculate specific uptake by subtracting non-specific from total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of Amineptine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of Amineptine's binding affinity for the dopamine transporter by measuring its ability to displace a specific radioligand, such as [³H]-GBR 12783.[7][10]
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a brain region rich in the target transporter (e.g., rat striatum for DAT).
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-GBR 12783), and varying concentrations of the competing ligand (Amineptine).
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., mazindol) to saturate the specific sites.
-
Competition Wells: Contain membranes, radioligand, and a range of Amineptine concentrations.
-
-
Incubation and Termination:
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters, separating bound from free radioligand.
-
-
Quantification and Analysis:
-
Measure radioactivity on the filters via liquid scintillation counting.
-
Calculate the amount of specifically bound radioligand at each Amineptine concentration.
-
Determine the IC₅₀ value (the concentration of Amineptine that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion
This compound is a pharmacologically distinct tricyclic compound, differentiated by its selective inhibition of the dopamine transporter. Its rapid absorption and elimination, combined with a low affinity for other neurotransmitter receptors, contribute to a unique therapeutic and side-effect profile. The quantitative data on its transporter inhibition and pharmacokinetics, along with the detailed methodologies presented, provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. The adaptive changes observed after chronic administration, such as receptor downregulation, warrant further investigation to fully elucidate its long-term effects on neuronal signaling.
References
- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amineptine - Wikipedia [en.wikipedia.org]
- 3. amineptine.com [amineptine.com]
- 4. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review | Semantic Scholar [semanticscholar.org]
- 7. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amineptine ( Survector ) and dopamine [amineptine.com]
The Rise and Fall of a Dopaminergic Antidepressant: A Technical History of Amineptine
Foreword: This document provides an in-depth technical exploration of the discovery, development, and pharmacological profile of Amineptine, an atypical tricyclic antidepressant. It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the compound's journey from synthesis to its eventual withdrawal from many markets.
Discovery and Historical Context
Amineptine was synthesized in the 1960s by the French Society of Medical Research and was introduced to the French market in 1978 by the pharmaceutical company Servier under the brand name Survector.[1] Structurally, it is a tricyclic compound with a unique 7-aminoheptanoic acid side chain, a feature that distinguishes it from classical tricyclic antidepressants (TCAs). The development of Amineptine was driven by the search for novel antidepressants with a different mechanism of action and potentially a more favorable side-effect profile compared to the existing TCAs and monoamine oxidase inhibitors (MAOIs).
While approved in France for severe clinical depression of endogenous origin, its unique stimulant-like effects, attributed to its dopaminergic action, led to concerns about its potential for abuse and dependence.[1] These concerns, coupled with reports of hepatotoxicity and severe acne, ultimately led to the suspension of its marketing authorization in France in 1999 and its withdrawal from many other markets.[1]
Chemical Synthesis
The synthesis of Amineptine hydrochloride involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride
-
In a reaction vessel, 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in 60 ml of nitromethane.
-
Separately, 10.8 g of ethyl 7-aminoheptanoate is dissolved in 12 ml of nitromethane.
-
The two solutions are mixed at ambient temperature. The reaction is slightly exothermic.
-
The reaction mixture is left to stand overnight.
-
The solvent is then evaporated under vacuum.
-
The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude ester hydrochloride.
-
The precipitate is filtered to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.
Step 2: Hydrolysis to 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride (this compound)
-
The crude ester hydrochloride from Step 1 is added to 25 ml of 2 N hydrochloric acid.
-
The mixture is heated under reflux for 2 hours, during which the ester dissolves and the final product precipitates as a hydrochloride salt.
-
After cooling, the precipitate is filtered, washed with iced water, and then recrystallized from distilled water to yield purified 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.
Pharmacological Profile
Amineptine is classified as an atypical tricyclic antidepressant due to its unique mechanism of action, which primarily involves the modulation of the dopaminergic system.
Mechanism of Action
The principal mechanism of action of Amineptine is the selective inhibition of dopamine (B1211576) reuptake.[2][3][4] It has a much lesser effect on norepinephrine (B1679862) reuptake and is virtually inactive at the serotonin (B10506) transporter.[4] This selective action on the dopamine transporter (DAT) leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[2] This is in stark contrast to classical TCAs, which primarily inhibit the reuptake of norepinephrine and/or serotonin.
Some studies have also suggested that Amineptine can induce the release of dopamine, although this effect is considered to be much less pronounced than its reuptake inhibition.[1] Unlike amphetamine, Amineptine's primary effect is considered to be dopamine reuptake inhibition rather than release.[1]
Pharmacokinetics and Metabolism
Amineptine is rapidly absorbed after oral administration. It undergoes hepatic metabolism, primarily through beta-oxidation of its heptanoic acid side chain. The parent drug has a very short biological half-life of approximately 48 minutes, while its metabolites have a half-life of around 2.5 hours.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on Amineptine's interaction with monoamine transporters.
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
| IC50 (Uptake Inhibition) | 1.4 µM | 10 µM | Inactive | [5] |
| Relative Binding Affinity | >150-fold higher than for NET | - | Negligible | [6] |
Preclinical Evaluation
The antidepressant and psychostimulant properties of Amineptine were established through a series of preclinical studies employing various in vitro and in vivo models.
In Vitro Studies
Experimental Protocol: In Vitro Dopamine Uptake Inhibition Assay
-
Tissue Preparation: Synaptosomes are prepared from the striatum of rats. The striatum is dissected, homogenized in a sucrose (B13894) solution, and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
Radioligand: Tritiated dopamine ([³H]DA) is used as the radioligand.
-
Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Amineptine and a fixed concentration of [³H]DA in a buffer solution at 37°C for a short period (e.g., 5 minutes).
-
Termination and Measurement: The uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed to remove unbound radioligand. The amount of radioactivity trapped on the filters, representing the [³H]DA taken up by the synaptosomes, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Amineptine that inhibits 50% of the specific [³H]DA uptake (IC50) is calculated.
Studies using this methodology demonstrated that Amineptine completely inhibits [³H]dopamine uptake at a concentration of 10 µM.[6]
In Vivo Studies
Experimental Protocol: In Vivo Microdialysis for Extracellular Dopamine Measurement
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules, including dopamine, diffuse across the membrane into the perfusate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After establishing a stable baseline of extracellular dopamine levels, Amineptine is administered (e.g., intraperitoneally).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in extracellular dopamine levels following Amineptine administration are expressed as a percentage of the baseline levels.
In vivo microdialysis studies have confirmed that Amineptine administration leads to a significant increase in extracellular dopamine levels in brain regions like the striatum and nucleus accumbens.[3]
Experimental Protocol: Forced Swim Test (FST) in Rats
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.
-
-
Drug Administration: Amineptine or a vehicle control is administered at specific time points before the test session (e.g., 60, 30, and 15 minutes before).
-
Data Analysis: A significant decrease in the duration of immobility in the Amineptine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Clinical Efficacy and Adverse Effects
Clinical trials demonstrated that Amineptine was an effective antidepressant, with some studies suggesting a more rapid onset of action compared to other TCAs like amitriptyline. However, its clinical use was marred by a number of significant adverse effects.
Hepatotoxicity
Cases of drug-induced hepatitis, sometimes severe, were reported with Amineptine use. The mechanism is thought to be related to the metabolic activation of Amineptine by cytochrome P450 enzymes into a reactive metabolite that can covalently bind to liver proteins.
Abuse and Dependence
The psychostimulant effects of Amineptine led to its recreational use and reports of psychological dependence. This abuse potential was a major factor in its regulatory restrictions.
Dermatological Effects
A notable and often severe side effect was the development of a specific type of acne.
Conclusion
Amineptine represents a fascinating chapter in the history of psychopharmacology. Its unique dopaminergic mechanism offered a novel approach to the treatment of depression and provided valuable insights into the role of dopamine in mood regulation. However, the significant safety concerns associated with its use, including hepatotoxicity and abuse potential, ultimately led to its decline. The story of Amineptine serves as a critical case study for drug development professionals, highlighting the importance of a thorough evaluation of both efficacy and long-term safety in the pursuit of novel therapeutics.
References
- 1. Amineptine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amineptine ( Survector ) and dopamine [amineptine.com]
Amineptine Hydrochloride and its Mechanism of Action on Dopamine Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine hydrochloride, a tricyclic antidepressant, exhibits a unique pharmacological profile primarily characterized by its selective inhibition of dopamine (B1211576) (DA) reuptake. This mechanism distinguishes it from classical tricyclic antidepressants, which predominantly target serotonin (B10506) and norepinephrine (B1679862) systems. By blocking the dopamine transporter (DAT), amineptine increases the synaptic concentration of dopamine, leading to enhanced dopaminergic neurotransmission in brain regions associated with mood, motivation, and reward. This in-depth technical guide provides a comprehensive overview of the mechanism of action of amineptine on dopamine reuptake, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Mechanism of Action: Dopamine Reuptake Inhibition
This compound's principal mechanism of action is the selective inhibition of the presynaptic dopamine transporter (DAT).[1][2][3][4] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By binding to the DAT, amineptine competitively inhibits this reuptake process.[5] This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, thereby enhancing the activation of postsynaptic dopamine receptors.[1][2]
While its primary effect is on the dopaminergic system, amineptine also exhibits a weaker inhibitory effect on the norepinephrine transporter (NET), contributing to its overall pharmacological profile. Its activity at the serotonin transporter (SERT) is negligible.[6] This selectivity for the DAT over other monoamine transporters is a key feature that differentiates amineptine from other antidepressants.
The pharmacological effects of amineptine are primarily attributed to the parent drug itself, rather than its metabolites.[2] Chronic administration of amineptine has been shown to induce downregulation of dopamine D2 receptors, which is a common adaptive response to sustained increases in synaptic dopamine.[2]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of amineptine with monoamine transporters and its effects on extracellular dopamine levels.
Table 1: In Vitro Inhibition of Monoamine Uptake by Amineptine
| Transporter | IC50 (µM) | Species | Preparation | Reference |
| Dopamine (DA) | 1.4 | Rat | Brain Synaptosomes | [7] |
| Norepinephrine (NE) | 10 | Rat | Brain Synaptosomes | [7] |
Table 2: In Vivo Effects of Amineptine on Extracellular Dopamine Levels (Microdialysis)
| Brain Region | Amineptine Dose (mg/kg, i.p.) | Perfusion Medium Ca++ (mM) | Maximum Increase in Extracellular Dopamine (% of Basal) | Species | Reference |
| Striatum | 5 | 1.26 | ~150% | Rat | [1] |
| Striatum | 10 | 1.26 | ~250% | Rat | [1] |
| Striatum | 20 | 1.26 | ~400% | Rat | [1] |
| Nucleus Accumbens | 5 | 1.26 | ~150% | Rat | [1] |
| Nucleus Accumbens | 10 | 1.26 | ~250% | Rat | [1] |
| Nucleus Accumbens | 20 | 1.26 | ~350% | Rat | [1] |
| Frontal Cortex | 10 | 1.26 | Significant Increase | Rat | [1] |
| Frontal Cortex | 20 | 1.26 | Significant Increase | Rat | [1] |
Note on Binding Affinity (Ki): While it is established that amineptine displaces radioligands such as [³H]-GBR 12783 from the dopamine transporter, indicating direct binding, a specific equilibrium dissociation constant (Ki) value for amineptine at the DAT is not consistently reported in the reviewed literature.[5][6] However, one study noted that the apparent affinity of amineptine for the DAT is more than 150 times higher than its affinity for the norepinephrine transporter.[5]
Experimental Protocols
Synaptosomal [³H]-Dopamine Uptake Assay
This protocol outlines the methodology for assessing the in vitro inhibition of dopamine uptake by amineptine in rat brain synaptosomes.
3.1.1. Materials
-
Rat brain tissue (e.g., striatum)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4)
-
[³H]-Dopamine (radioligand)
-
This compound
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer (e.g., Teflon-glass)
-
Refrigerated centrifuge
-
Liquid scintillation counter
3.1.2. Procedure
-
Synaptosome Preparation:
-
Dissect the desired brain region (e.g., striatum) in ice-cold homogenization buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final synaptosomal pellet in assay buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine uptake inhibitor (e.g., cocaine or GBR 12783).
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value for amineptine by plotting the percentage inhibition of specific [³H]-Dopamine uptake against the logarithm of the amineptine concentration.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the methodology for measuring the effect of amineptine on extracellular dopamine levels in the brain of a freely moving rat.
3.2.1. Materials
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Dental cement
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ED)
3.2.2. Procedure
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum or nucleus accumbens).
-
Implant a guide cannula and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Quantify the dopamine levels by comparing the peak heights or areas to a standard curve.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of Amineptine Action on Dopamine Reuptake.
Caption: Workflow for Synaptosomal [³H]-Dopamine Uptake Assay.
Caption: Workflow for In Vivo Microdialysis Experiment.
Conclusion
This compound's primary mechanism of action, the selective inhibition of the dopamine transporter, results in a significant increase in synaptic dopamine levels. This targeted action on the dopaminergic system provides a distinct pharmacological profile compared to other classes of antidepressants. The quantitative data from in vitro uptake assays and in vivo microdialysis studies consistently support this mechanism. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of amineptine and similar compounds on dopamine neurotransmission. Future research could focus on elucidating the precise binding site of amineptine on the DAT and its effects on the kinetic parameters of dopamine transport to provide a more complete understanding of its molecular pharmacology.
References
- 1. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dopamine Connection [amineptine.com]
- 4. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amineptine.com [amineptine.com]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dopaminergic Soul of an Atypical Antidepressant: A Technical Guide to Amineptine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core pharmacodynamics of amineptine hydrochloride, with a specific focus on its pronounced and defining dopaminergic activity. Amineptine, a tricyclic antidepressant, distinguishes itself from its class through a primary mechanism of action centered on the potentiation of dopaminergic neurotransmission. This document provides a comprehensive overview of its interaction with the dopamine (B1211576) system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism of Action: A Selective Dopamine Reuptake Inhibitor
Amineptine's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increased concentration and prolonged residence time of dopamine in the synaptic cleft.[1][2] This enhanced dopaminergic signaling in brain regions such as the striatum, nucleus accumbens, and frontal cortex is believed to be the primary driver of its antidepressant and psychostimulant effects.[3][4][5] While it exhibits some activity at the norepinephrine (B1679862) transporter (NET), its affinity for DAT is significantly higher, and it has a notably weak effect on the serotonin (B10506) transporter (SERT).[6][7][8]
Signaling Pathway of Dopamine and Amineptine's Point of Intervention
The following diagram illustrates the normal signaling pathway of dopamine at the synapse and the precise point of intervention by this compound.
Dopamine Release
In addition to reuptake inhibition, some studies suggest that amineptine can also induce the release of dopamine from presynaptic terminals.[6][7] However, this effect is considered to be significantly less pronounced than its potent reuptake blocking activity, especially when compared to classic psychostimulants like amphetamine.[5] The dopamine-releasing action of amineptine appears to be dependent on the cytoplasmic pool of the neurotransmitter.[7]
Quantitative Pharmacodynamic Profile
The following tables summarize the key quantitative data regarding amineptine's interaction with monoamine transporters and its effects on dopamine dynamics.
Monoamine Transporter Binding and Reuptake Inhibition
| Transporter | Parameter | Value (µM) | Species | Reference |
| Dopamine (DAT) | IC₅₀ (Uptake Inhibition) | 1.4 | Rat | [7] |
| Norepinephrine (NET) | IC₅₀ (Uptake Inhibition) | 10 | Rat | [7] |
| Serotonin (SERT) | Uptake Inhibition | No significant effect | Rat | [5] |
IC₅₀: Half maximal inhibitory concentration.
In Vivo Effects on Extracellular Dopamine and Metabolites
| Brain Region | Effect on Dopamine | Effect on Metabolites | Species | Reference |
| Striatum | Dose-dependent increase | Increase in Homovanillic Acid (HVA) | Rat | [4][5][9] |
| Nucleus Accumbens | Dose-dependent increase | Preferential decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) at high doses | Rat | [4][5] |
| Frontal Cortex | Significant increase | No consistent effects on HVA or DOPAC | Rat | [4][9] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the dopaminergic activity of this compound.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay quantifies the binding affinity of amineptine for the dopamine transporter using a radiolabeled ligand, such as [³H]GBR 12783, which is a selective DAT inhibitor.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[3][10]
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GBR 12783, and varying concentrations of amineptine.
-
For total binding, omit amineptine.
-
For non-specific binding, include a high concentration of a non-radiolabeled DAT inhibitor (e.g., mazindol or unlabeled GBR 12783).[10]
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[3]
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of amineptine from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions of freely moving animals to measure changes in dopamine concentration following amineptine administration.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) and secure it with dental cement.[1]
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.[11]
-
Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.[9]
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]
-
Quantify the changes in extracellular dopamine levels relative to the baseline.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Dynamics
FSCV is an electrochemical technique used to monitor real-time changes in dopamine release and reuptake in brain slices or in vivo with sub-second temporal resolution.
Protocol:
-
Electrode Placement:
-
Dopamine Measurement:
-
A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s).[14]
-
Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.
-
Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.
-
-
Data Analysis:
-
The recorded current is converted to dopamine concentration.
-
The kinetics of dopamine release and reuptake (Vmax, Km) can be modeled and analyzed before and after the application of amineptine.[12]
-
Logical Relationships in Amineptine's Dopaminergic Activity
The following diagram illustrates the logical flow of events from amineptine administration to its ultimate effect on dopaminergic neurotransmission.
Conclusion
This compound's pharmacodynamic profile is uniquely characterized by its potent and selective inhibition of the dopamine transporter. This targeted action on the dopaminergic system differentiates it from classical tricyclic antidepressants and underlies its distinct therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the intricate dopaminergic activity of this compelling molecule. The provided protocols for radioligand binding, in vivo microdialysis, and fast-scan cyclic voltammetry serve as a foundation for researchers and drug development professionals to explore the nuances of amineptine's mechanism and to guide the discovery of novel therapeutics targeting the dopamine system.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Dopamine Connection [amineptine.com]
- 5. amineptine.com [amineptine.com]
- 6. Amineptine - Wikipedia [en.wikipedia.org]
- 7. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amineptine ( Survector ) and dopamine [amineptine.com]
- 9. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 14. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Amineptine Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amineptine hydrochloride, a tricyclic antidepressant, is distinguished by its unique mechanism of action, primarily as a dopamine (B1211576) reuptake inhibitor.[1] This sets it apart from many other antidepressants that predominantly target serotonin (B10506) or norepinephrine (B1679862) pathways.[1] Understanding the in vivo behavior of amineptine, from its absorption and distribution to its metabolic fate and excretion, is crucial for comprehending its therapeutic effects and potential toxicities. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways.
Pharmacokinetics
Amineptine is rapidly absorbed and eliminated from the body, with its pharmacokinetic profile being well-characterized in healthy young and elderly adults.[2]
Absorption and Distribution
Following oral administration, amineptine is quickly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) of the parent drug are typically reached within approximately one hour.[2] The drug exhibits a large apparent volume of distribution, indicating extensive tissue uptake.[2][3]
Metabolism and Excretion
Amineptine undergoes extensive hepatic metabolism, primarily through two major pathways: β-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[4] The resulting metabolites are then excreted, primarily via the kidneys.[4] The elimination half-life of amineptine is very short, around 0.8 to 1.0 hours, while its main active metabolite has a slightly longer half-life of 1.5 to 2.5 hours.[2][5] Due to these short half-lives, significant accumulation of amineptine and its major metabolite is not observed with repeated administration.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of amineptine and its primary metabolite in various study populations.
Table 1: Single-Dose Pharmacokinetics of Amineptine and its Main Metabolite in Healthy Young Adults (100 mg Oral Dose) [3]
| Parameter | Amineptine (Mean ± SD) | Main Metabolite (Mean ± SD) |
| Cmax (ng/mL) | 772 ± 603 | 471 ± 274 |
| Tmax (h) | 0.92 ± 0.32 | 1.40 ± 0.49 |
| t½ (h) | 0.80 ± 0.25 | 2.51 ± 0.94 |
| AUC₀-∞ (ng·h/mL) | 1022 ± 410 | 2567 ± 914 |
| Cl/F (L/h) | 124.8 ± 57.6 | - |
| Vd/F (L/kg) | 2.4 ± 1.1 | - |
Table 2: Comparative Pharmacokinetics of Amineptine and its Main Metabolite in Young vs. Elderly Subjects (Single 100 mg Oral Dose) [1]
| Parameter | Young Adults (Mean) | Elderly Adults (Mean) |
| Amineptine t½ (h) | 0.8 | No significant change |
| Metabolite t½ (h) | 2.5 | Greater than in young adults |
| Amineptine AUC (ng·h/mL) | - | No significant change |
| Metabolite AUC (ng·h/mL) | - | Greater than in young adults |
Table 3: Peak Plasma Concentrations after Different Single Oral Doses [5]
| Dose | Amineptine Cmax (ng/mL) | Main Metabolite Cmax (ng/mL) |
| 100 mg | 277 - 2,215 (mean 772) | 144 - 1,068 (mean 471) |
| 200 mg | 750 - 940 | 750 - 970 |
Metabolism
The biotransformation of amineptine is a critical aspect of its pharmacology, leading to the formation of several metabolites, some of which retain pharmacological activity.
Major Metabolic Pathways
The two primary routes of amineptine metabolism are:
-
β-Oxidation: The heptanoic acid side chain of amineptine undergoes β-oxidation, a process typically associated with fatty acid metabolism. This leads to the sequential shortening of the side chain, resulting in a pentanoic acid derivative (the main metabolite) and subsequently a propanoic acid derivative.[4]
-
Hydroxylation: The dibenzocycloheptyl ring system is hydroxylated, primarily at the C10 position. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of two diastereoisomers.[4] While the specific CYP isozymes responsible for amineptine hydroxylation have not been definitively identified, studies on other tricyclic antidepressants suggest the involvement of CYP2C19, CYP2D6, and CYP3A4.
A minor metabolic pathway involving lactamization of the β-oxidized metabolites has also been reported.[4]
Visualizing the Metabolic Pathway
Caption: Major metabolic pathways of Amineptine.
Experimental Protocols
Accurate quantification of amineptine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
HPLC Method for Quantification in Plasma
A widely used method for the simultaneous determination of amineptine and its main metabolite in plasma involves reversed-phase HPLC with UV detection.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structurally related tricyclic compound).
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction with an organic solvent mixture (e.g., heptane-isoamyl alcohol).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., µBondapak C18).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
GC-MS Method for Quantification in Biological Samples
GC-MS offers high sensitivity and specificity for the analysis of amineptine, though it requires derivatization to improve the volatility and thermal stability of the analytes.
-
Sample Preparation and Derivatization:
-
Extract amineptine and its metabolites from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction.
-
Evaporate the solvent.
-
Derivatize the dried extract using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This involves heating the sample with the derivatizing reagent to convert polar functional groups (amines and carboxylic acids) into their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Visualizing the Experimental Workflow
Caption: General workflows for HPLC and GC-MS analysis.
Conclusion
This compound exhibits rapid absorption and elimination, with its pharmacokinetic profile characterized by a short half-life and extensive hepatic metabolism. The primary metabolic pathways of β-oxidation and hydroxylation lead to the formation of several metabolites, with the pentanoic acid derivative being the major active metabolite. While the involvement of cytochrome P450 enzymes is established, the specific isozymes responsible for amineptine's hydroxylation require further investigation. The analytical methods of HPLC and GC-MS provide reliable means for quantifying amineptine and its metabolites in biological fluids, crucial for detailed pharmacokinetic and toxicological studies. This comprehensive understanding of amineptine's in vivo disposition is essential for optimizing its therapeutic use and minimizing potential adverse effects. Further research into its metabolism in special populations, such as individuals with hepatic or renal impairment, would provide valuable insights for clinical practice.
References
- 1. Pharmacokinetics of amineptine after single-dose, repeated treatment and study of the at-risk populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics of amineptine and of its main metabolite in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amineptine.com [amineptine.com]
- 4. Metabolism of amineptine in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amineptine - Wikipedia [en.wikipedia.org]
Amineptine Hydrochloride's Effects on Norepinephrine Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine hydrochloride, a tricyclic antidepressant, is primarily recognized for its significant activity as a dopamine (B1211576) reuptake inhibitor. However, it also exerts a measurable, albeit less potent, inhibitory effect on the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the interaction between this compound and the norepinephrine reuptake process. It includes a compilation of available quantitative data, detailed experimental methodologies for assessing norepinephrine reuptake inhibition, and a visualization of the potential downstream signaling consequences of chronic norepinephrine transporter blockade, specifically focusing on adrenoceptor downregulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Amineptine is a unique tricyclic antidepressant, distinguished from others in its class by its primary mechanism of action as a dopamine reuptake inhibitor.[1] While its effects on the dopaminergic system are well-documented, its interaction with the noradrenergic system, specifically its ability to inhibit the reuptake of norepinephrine, contributes to its overall pharmacological profile.[1] Understanding the nuances of this interaction is crucial for a complete comprehension of amineptine's therapeutic effects and potential side effects. This guide will focus specifically on the effects of this compound on norepinephrine reuptake, providing quantitative data, detailed experimental protocols, and an exploration of the downstream signaling pathways.
Quantitative Data: Inhibitory Activity of Amineptine on Norepinephrine Reuptake
The inhibitory potency of this compound on the norepinephrine transporter (NET) has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the concentration of a drug required to inhibit a biological process by 50%.
| Compound | Parameter | Value | Species | System | Reference |
| Amineptine | IC50 | 10 µM | Rat | Brain Synaptosomes |
Note: A lower IC50 value indicates a higher potency. For comparison, amineptine's IC50 for dopamine reuptake inhibition in the same study was found to be 1.4 µM, highlighting its greater selectivity for the dopamine transporter.
Experimental Protocols
The following section details the established methodologies for determining the inhibitory effects of a compound on norepinephrine reuptake, based on the foundational techniques used in the cited research.
Norepinephrine Reuptake Inhibition Assay in Rat Brain Synaptosomes
This protocol describes a common method for measuring the inhibition of radiolabeled norepinephrine uptake into isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus)
-
Sucrose (B13894) solution (0.32 M)
-
Krebs-Ringer phosphate (B84403) buffer (pH 7.4)
-
[³H]-Norepinephrine (radiolabeled)
-
This compound solutions of varying concentrations
-
Scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle (control) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine, a tricyclic antidepressant with a unique dopaminergic profile, undergoes extensive hepatic metabolism, resulting in several primary metabolites. This technical guide provides a comprehensive overview of the principal metabolic pathways of Amineptine hydrochloride, identifies its primary metabolites, and discusses their pharmacological activity. While quantitative data on the specific activity of each metabolite is limited in publicly available literature, this document consolidates the existing knowledge, presents pharmacokinetic data for the parent compound and its main metabolite fraction, and provides detailed experimental protocols for their analysis and pharmacological characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride, is a tricyclic antidepressant distinguished by its selective and potent inhibition of dopamine (B1211576) reuptake, with a lesser effect on norepinephrine (B1679862) reuptake.[1][2][3][4][5][6][7][8] Its unique mechanism of action has made it a subject of significant interest in neuropharmacology. Upon administration, Amineptine is rapidly absorbed and undergoes extensive metabolism in the liver.[9] The resulting metabolites are believed to contribute to the overall pharmacological profile of the drug, although their individual potencies are considered to be lower than the parent compound.[10][11] Understanding the metabolic fate of Amineptine and the activity of its metabolites is crucial for a complete comprehension of its therapeutic effects and potential for drug-drug interactions.
Metabolic Pathways of Amineptine
Amineptine is primarily metabolized through two major pathways: beta-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[12] A minor pathway involving the formation of a reactive epoxide metabolite has also been proposed, which may be associated with the reported hepatotoxicity of the drug.[11][13][14][15]
Beta-Oxidation
Similar to fatty acids, the heptanoic acid side chain of Amineptine can undergo beta-oxidation, leading to the sequential shortening of the carbon chain. This process results in the formation of two primary metabolites:
-
7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]pentanoic acid
-
7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]propanoic acid
Hydroxylation
Hydroxylation of the tricyclic ring system is another significant metabolic route. This reaction primarily occurs at the 10-position of the dibenzocycloheptyl ring, leading to the formation of:
-
10-Hydroxyamineptine
Due to the chiral nature of the 10-carbon, this metabolite can exist as two diastereoisomers.[12]
Epoxidation
In vitro studies using liver microsomes have suggested that Amineptine can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate on the dibenzocycloheptyl ring.[11][13][14][15] This electrophilic metabolite can covalently bind to cellular macromolecules, a mechanism that has been implicated in drug-induced hepatotoxicity.
Pharmacological Activity of Primary Metabolites
The primary metabolites of Amineptine are reported to possess a pharmacological profile similar to the parent compound, acting as dopamine and norepinephrine reuptake inhibitors. However, their potency is considered to be significantly lower than that of Amineptine.[10] Some studies have suggested that the overall pharmacological effects of Amineptine are primarily due to the unchanged drug rather than its metabolites.[3][11][16][17][18]
A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or reuptake inhibition of the individual beta-oxidation or hydroxylated metabolites at the dopamine transporter (DAT) or norepinephrine transporter (NET). Therefore, the activity of the parent compound is presented here as a key reference.
Table 1: Pharmacological Activity of Amineptine
| Target | Assay | Value | Reference |
| Dopamine Transporter (DAT) | 3H-Dopamine Uptake Inhibition (rat striatal synaptosomes) | IC50: ~10 µM | [19] |
| Dopamine Transporter (DAT) | 3H-GBR 12783 Displacement (rat striatal membranes) | High Affinity | [19] |
| Norepinephrine Transporter (NET) | 3H-Desipramine Displacement (rat cortical membranes) | Low Affinity (>150-fold lower than for DAT) | [19] |
Quantitative Pharmacokinetic Data
Pharmacokinetic studies have been conducted on Amineptine and its "main metabolite" fraction (not differentiated into individual metabolites). The data from a single-dose study in healthy young adults are summarized below.
Table 2: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 100 mg Oral Dose)
| Parameter | Amineptine | Main Metabolite | Reference |
| Tmax (h) | ~1.0 | ~1.5 | [10] |
| Cmax (ng/mL) | 277 - 2,215 (mean: 772) | 144 - 1,068 (mean: 471) | [10] |
| Elimination Half-life (t1/2) (h) | 0.8 - 1.0 | 1.5 - 2.5 | [5][10] |
Table 3: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 200 mg Oral Dose)
| Parameter | Amineptine | Main Metabolite | Reference |
| Cmax (ng/mL) | 750 - 940 | 750 - 970 | [5] |
Experimental Protocols
HPLC Method for Quantification of Amineptine and its Main Metabolite in Plasma
This protocol is adapted from published methods for the analysis of Amineptine and its primary metabolite fraction in human plasma.[9][12]
-
Sample Preparation:
-
To an alkalinized plasma sample, add an internal standard (e.g., quinupramine).
-
Perform solid-phase extraction using an Extrelut column.
-
Elute the analytes with a mixture of diethyl ether and methylene (B1212753) chloride.
-
Evaporate the eluate to dryness and reconstitute the residue in 0.01 M hydrochloric acid.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: µBondapak C18 column.
-
Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogenphosphate.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Radioligand Binding Assay for Dopamine Transporter (DAT) Activity
This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the dopamine transporter using [3H]GBR 12935.[10][12][19][20][21]
-
Materials:
-
Membrane preparation from a dopamine-rich brain region (e.g., rat striatum) or cells expressing DAT.
-
[3H]GBR 12935 (radioligand).
-
Unlabeled GBR 12935 or another high-affinity DAT ligand (for non-specific binding).
-
Test compounds (Amineptine and its metabolites).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [3H]GBR 12935 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GBR 12935.
-
Incubate to allow binding to reach equilibrium (e.g., 2-3 hours at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for Norepinephrine Transporter (NET) Activity
This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the norepinephrine transporter using [3H]nisoxetine.[9][13][14][16][22]
-
Materials:
-
Membrane preparation from a norepinephrine-rich brain region or cells expressing NET.
-
[3H]nisoxetine (radioligand).
-
Desipramine or another high-affinity NET ligand (for non-specific binding).
-
Test compounds (Amineptine and its metabolites).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
The procedure is analogous to the DAT binding assay, with the substitution of [3H]nisoxetine as the radioligand and a suitable NET-selective ligand for determining non-specific binding.
-
Conclusion
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amineptine manufacture [amineptine.com]
- 3. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amineptine - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. 7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 8. 7-(6,11-dihydro-5H-dibenzo[1,2-a:1'',2''-e][7]annulen-11-ylamino)heptanoic acid,hydrochloride; 7-[(10,11-dihydro-5H-dibenzo[a,d]-cycloheptene-5-yl)amino]heptanoic acid hydrochloride; Amineptine HCl; 7-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)amino)heptanoic acid hydrochloride; this compound; Heptanoic acid,7-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)amino)-,hydrochloride | Chemrio [chemrio.com:9999]
- 9. benchchem.com [benchchem.com]
- 10. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (E)-10-Hydroxy amitriptyline 95 64520-05-4 Sigma Aldrich [sigmaaldrich.com]
- 16. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 10-Hydroxyamitriptyline | C20H23NO | CID 155720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Amineptine Hydrochloride: An In-depth Technical Guide to its Classification as an Atypical Tricyclic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine hydrochloride, a derivative of the tricyclic antidepressant (TCA) family, presents a unique pharmacological profile that distinguishes it from classical TCAs.[1][2] This technical guide delineates the core evidence classifying amineptine as an atypical TCA, focusing on its distinct mechanism of action, receptor binding profile, and pharmacokinetic properties. Through a comprehensive review of preclinical and clinical data, this document elucidates the biochemical and physiological basis for its primary activity as a dopamine (B1211576) reuptake inhibitor, a characteristic that diverges significantly from the serotonergic and noradrenergic predominance of conventional TCAs.[1][3] Detailed experimental methodologies and quantitative data are presented to provide a thorough resource for researchers in pharmacology and drug development.
Introduction: The Tricyclic Antidepressant Landscape
Tricyclic antidepressants, named for their characteristic three-ring chemical structure, were a cornerstone of depression treatment for many years.[3] Classical TCAs, such as amitriptyline (B1667244) and imipramine, exert their therapeutic effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[4][5][6] However, their clinical utility is often hampered by a broad range of side effects stemming from their affinity for other receptors, including muscarinic acetylcholine, histamine (B1213489) H1, and alpha-adrenergic receptors.[1][4]
Amineptine, developed in the 1960s, shares the tricyclic core but possesses a unique 7-aminoheptanoic acid side chain.[7][8] This structural modification dramatically alters its pharmacological activity, leading to its classification as an "atypical" TCA.[4][9] Its primary mechanism involves the selective inhibition of dopamine (DA) reuptake, with a much weaker effect on norepinephrine and negligible interaction with serotonin transporters.[4][10][11] This distinct profile results in a different clinical presentation, characterized by a rapid onset of action and psychostimulant effects, but also a potential for abuse, which has led to its withdrawal from many markets.[1][2][12]
Pharmacodynamics: A Dopaminergic Focus
The defining characteristic of amineptine's atypical nature is its potent and selective action on the dopamine transporter (DAT).[1][9] By blocking DAT, amineptine increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission in brain regions critical for mood, motivation, and reward.[1][13]
Neurotransmitter Transporter Affinity
| Parameter | Target | Value | Species/System | Reference |
| IC50 | [3H]-Noradrenaline Uptake | 10 µM | Rat Brain Synaptosomes | [9] |
This table highlights amineptine's comparatively weak inhibition of norepinephrine reuptake.
Receptor Binding Profile
Unlike classical TCAs, amineptine displays a remarkably "clean" receptor binding profile, with very weak or no interaction with a range of postsynaptic receptors.[2] This lack of affinity for muscarinic, histaminic, and adrenergic receptors accounts for its favorable side-effect profile compared to other TCAs, with significantly lower incidences of sedation, dry mouth, and constipation.[1]
| Receptor Target | Binding Affinity (Ki, nM) | Species | Reference |
| Serotonin (5-HT1, 5-HT2) | >100,000 | Rat | [2][7] |
| Adrenergic (α1, α2, β) | >100,000 | Rat | [2] |
| Dopamine (D1, D2) | >100,000 | Canine, Rat | [2] |
| Histamine (H1) | >100,000 | Rat | [2] |
| Muscarinic Acetylcholine (mACh) | >100,000 | Rat | [2] |
This table summarizes amineptine's low affinity for various CNS receptors, underpinning its atypical classification. The high Ki values indicate very weak binding.
Mechanism of Action Visualization
The following diagram illustrates the differential mechanisms of typical TCAs versus amineptine at the neuronal synapse.
Figure 1: Comparative Synaptic Mechanisms
Pharmacokinetics
This compound is rapidly absorbed following oral administration.[1] It undergoes extensive hepatic metabolism, primarily through deamination and demethylation.[1] A key pharmacokinetic feature is its very short elimination half-life, which prevents significant accumulation with repeated dosing but may contribute to its abuse potential due to the need for frequent administration to maintain its stimulant effects.[2][14]
| Parameter | Amineptine | Major Metabolite | Study Population | Reference |
| Time to Peak (Tmax) | ~1.0 hour | ~1.5 - 2.5 hours | Healthy Young Adults | [2][14][15] |
| Elimination Half-life (t½) | ~0.8 - 1.0 hour | ~1.5 - 2.5 hours | Healthy Young Adults | [2][14][15] |
| Peak Plasma (Cmax) after 100mg | Mean: 772 ng/mL | Mean: 471 ng/mL | Healthy Young Adults | [2] |
| Peak Plasma (Cmax) after 200mg | ~750 - 940 ng/mL | ~750 - 970 ng/mL | Not Specified | [2] |
| Apparent Volume of Distribution (Vd) | 2.4 L/kg | Not Reported | Healthy Young Adults | [15] |
| Apparent Plasma Clearance | 124.8 L/h | Not Reported | Healthy Young Adults | [15] |
This table provides a summary of key pharmacokinetic parameters for amineptine and its primary metabolite following oral administration.
Experimental Protocols
The characterization of amineptine's pharmacological profile relies on standardized in vitro assays. The following sections detail the generalized methodologies for the key experiments used to determine its atypical properties.
Neurotransmitter Uptake Inhibition Assay
This assay measures a compound's ability to block the reuptake of a specific neurotransmitter into nerve terminals (synaptosomes) or transfected cells.
Objective: To determine the IC50 value of amineptine for the inhibition of dopamine and norepinephrine transporters.
Methodology:
-
Tissue/Cell Preparation:
-
For synaptosome preparation, brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET) are dissected from rodents.[9] The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Alternatively, cell lines (e.g., HEK293) stably transfected to express a specific human transporter (hDAT, hNET, or hSERT) are cultured and harvested.[16][17]
-
-
Assay Procedure:
-
Aliquots of the synaptosome preparation or transfected cells are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with various concentrations of this compound or a reference compound.[17]
-
A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) is added at a concentration near its Michaelis-Menten constant (KM) to initiate the uptake reaction.[18]
-
The incubation continues for a defined period (e.g., 5-15 minutes) where uptake is linear.
-
Non-specific uptake is determined in parallel incubations containing a high concentration of a known potent reuptake inhibitor (e.g., cocaine for DAT).[19]
-
-
Termination and Measurement:
-
The uptake process is terminated by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove extracellular radioligand.[19]
-
The radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the cells, is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percentage inhibition of specific uptake is plotted against the logarithm of the amineptine concentration.
-
The IC50 value (the concentration of amineptine that inhibits 50% of specific uptake) is determined by non-linear regression analysis of the dose-response curve.[19]
-
Figure 2: Workflow for Neurotransmitter Uptake Inhibition Assay
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of amineptine for various neurotransmitter receptors (e.g., D2, 5-HT2, H1, M1).
Methodology:
-
Membrane Preparation:
-
Brain tissue or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.[19][20]
-
The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[19]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[19]
-
-
Assay Procedure:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (amineptine).[20]
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand that saturates the receptors (e.g., butaclamol for D2).[20]
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Termination and Measurement:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[20]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of amineptine.
-
The IC50 value is determined from the curve.
-
The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
-
Clinical Implications and Classification
The pharmacodynamic and pharmacokinetic data converge to classify this compound as a distinct, atypical tricyclic antidepressant.
-
Atypical Mechanism: Its primary action as a dopamine reuptake inhibitor contrasts sharply with the serotonin and/or norepinephrine focus of typical TCAs.[1][3][4] This dopaminergic activity is thought to underlie its rapid mood-elevating and psychostimulant effects.[12]
-
Favorable Side-Effect Profile: The lack of significant affinity for muscarinic, histaminic, and adrenergic receptors means amineptine is largely devoid of the classic TCA side effects like sedation, constipation, and orthostatic hypotension.[1]
-
Clinical Efficacy: Clinical trials have demonstrated amineptine's efficacy in treating major depression, with some studies suggesting a more rapid onset of action than comparator drugs like amitriptyline.[10][21][22][23] It has also been shown to be effective in preventing relapse in unipolar depression.[24]
-
Abuse Potential and Withdrawal: The prominent dopaminergic and stimulant properties have led to a recognized potential for abuse and dependence, a key reason for its withdrawal from the market in several countries and its classification as a Schedule I substance in the United States.[1][2][4]
The logical relationship leading to its classification is summarized below.
Figure 3: Logic for Atypical TCA Classification
Conclusion
This compound's classification as an atypical tricyclic antidepressant is firmly rooted in its unique pharmacological profile. While its core tricyclic structure places it within the broader TCA class, its mechanism of action—preferential inhibition of dopamine reuptake—and its clean receptor binding profile represent a significant departure from classical TCAs. This dopaminergic focus confers a distinct clinical profile, including a rapid onset of action and a lack of common anticholinergic and antihistaminic side effects. However, this same mechanism contributes to its potential for abuse, limiting its therapeutic application. This guide provides the foundational data and experimental context necessary for a comprehensive understanding of amineptine's unique position within the landscape of antidepressant pharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Amineptine - Wikipedia [en.wikipedia.org]
- 3. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 4. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elsevier.health [elsevier.health]
- 6. psychscenehub.com [psychscenehub.com]
- 7. amineptine.com [amineptine.com]
- 8. Amineptine manufacture [amineptine.com]
- 9. This compound|Dopamine Research Compound [benchchem.com]
- 10. A multicenter Italian study of amineptine (Survector 100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amineptine ( Survector ) : the smart tricyclic [amineptine.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Amineptine ( Survector ) : pharmacokinetics [amineptine.com]
- 15. Pharmacokinetics of amineptine after single-dose, repeated treatment and study of the at-risk populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. THERAPY WITH AMINEPTINE, A DOPAMINE REUPTAKE INHIBITOR, IN PATIENTS WITH MAJOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Double-blind clinical trial of the antidepressant action of amineptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the efficacy of amineptine in a population of 1,229 depressed patients: results of a multicenter study carried out by 135 general practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of amineptine in the prevention of relapse in unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The molecular formula and weight of Amineptine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amineptine hydrochloride is a tricyclic antidepressant with a distinct pharmacological profile, primarily characterized by its selective inhibition of dopamine (B1211576) reuptake. This technical guide provides an in-depth overview of the molecular and physicochemical properties of this compound. It details experimental protocols for its synthesis, analytical determination via spectrophotometry and high-performance liquid chromatography (HPLC), and a key pharmacodynamic assay for evaluating its mechanism of action. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of dopaminergic compounds.
Molecular and Physicochemical Properties
This compound is the hydrochloride salt of Amineptine. Its core structure consists of a dibenzocycloheptadiene nucleus, characteristic of tricyclic antidepressants, but with a long amino acid side chain that contributes to its unique pharmacological activity.
Molecular Formula and Weight
| Property | Value | Citation |
| Molecular Formula | C22H28ClNO2 | [1] |
| Molar Mass | 373.92 g/mol | [2] |
| Percent Composition | C: 70.67%, H: 7.55%, Cl: 9.48%, N: 3.75%, O: 8.56% | [3] |
Physicochemical Data
| Property | Value | Citation |
| Melting Point | 226-230 °C | [3] |
| Boiling Point | 509.9°C at 760 mmHg | [4] |
| Flash Point | 262.2°C | [4] |
| Vapor Pressure | 3.2E-11mmHg at 25°C | [4] |
| Log P (CLOGP) | 2.51 | [5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of dopamine reuptake by blocking the dopamine transporter (DAT).[6] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. To a lesser extent, it also inhibits the reuptake of norepinephrine.[7] Unlike typical tricyclic antidepressants, it has weak or no affinity for serotonin, adrenergic, histamine, or muscarinic acetylcholine (B1216132) receptors.
Mechanism of this compound
Experimental Protocols
Synthesis of this compound
This protocol is based on the manufacturing process described by Melen et al.[8]
Materials:
-
5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
-
Ethyl 7-aminoheptanoate
-
Normal hydrochloric acid
-
2 N Hydrochloric acid
-
Benzene
-
Distilled water
-
Iced water
Procedure:
-
In a suitable reaction vessel, mix a solution of 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane with a solution of 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.
-
Allow the reaction mixture to stand overnight.
-
Evaporate the solvent in vacuo.
-
Take up the residue in normal hydrochloric acid and filter the resulting precipitate. This yields crude ethyl 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoate hydrochloride.
-
For purification of the intermediate, a sample can be recrystallized from benzene.
-
Add the crude ester hydrochloride to 25 ml of 2 N hydrochloric acid.
-
Reflux the mixture for 2 hours.
-
Cool the solution to allow for the reprecipitation of the hydrochloride salt of the acid.
-
Filter the crude acid hydrochloride, wash with iced water, and then recrystallize from distilled water to obtain pure 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoic acid hydrochloride (this compound).
Spectrophotometric Determination of this compound
This protocol is based on the method developed for the determination of tricyclic antidepressants.[9][10]
Materials:
-
This compound standard
-
Molybdenum(V)-thiocyanate reagent
-
Methylene (B1212753) chloride
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of standard solutions with concentrations ranging from 2-32 µg/ml.
-
Ion-Pair Formation: To each standard solution, add the Molybdenum(V)-thiocyanate reagent. The drug will form an ion-pair with the inorganic complex.
-
Extraction: Extract the formed ion-pair complex into methylene chloride.
-
Spectrophotometric Measurement: Measure the absorbance of the methylene chloride layer at the wavelength of maximum absorption against a reagent blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration of this compound.
-
Sample Analysis: Prepare the sample solution containing an unknown concentration of this compound and treat it in the same manner as the standard solutions. Determine the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis of Amineptine
This protocol is adapted from a method for the determination of Amineptine and its metabolite in human plasma.[11]
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Heptane (B126788) sulfonate
-
Orthophosphoric acid
-
HPLC system with UV detector
-
Eurospher 100-5 C18 column (150 x 4.6 mm ID) or equivalent
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous phase by dissolving 1.2 g/l of heptane sulfonate in water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase consists of the aqueous phase and acetonitrile in a 62:38 ratio.
-
Chromatographic Conditions:
-
Column: Eurospher 100-5 C18, 150 x 4.6 mm ID
-
Mobile Phase: Aqueous heptane sulfonate/Acetonitrile (62:38)
-
Flow Rate: 1.0 ml/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µl
-
-
Standard and Sample Preparation: Prepare standard solutions of this compound in the mobile phase. For plasma samples, a suitable extraction procedure is required prior to injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Amineptine should be determined from the standard.
-
Quantification: Quantify the amount of Amineptine in the sample by comparing the peak area with that of the standard.
In Vitro Dopamine Reuptake Inhibition Assay
This protocol is based on studies investigating the interaction of Amineptine with the dopamine uptake system in rat striatal synaptosomes.[12]
Materials:
-
Rat striatal tissue
-
[³H]-Dopamine (radiolabeled)
-
This compound
-
Appropriate buffer solutions
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat striatal tissue using standard subcellular fractionation techniques.
-
Uptake Assay:
-
Pre-incubate the synaptosomes in a buffer solution.
-
Add varying concentrations of this compound to the synaptosome preparations.
-
Initiate the uptake reaction by adding a known concentration of [³H]-Dopamine.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.
-
-
Measurement of Radioactivity: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Dopamine taken up by the synaptosomes in the presence and absence of Amineptine. Calculate the concentration of Amineptine that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀ value).
Experimental Workflow Overview
Conclusion
This technical guide has provided a detailed overview of the molecular formula, weight, and physicochemical properties of this compound. Furthermore, it has outlined key experimental protocols for its synthesis and analysis, as well as a fundamental assay for characterizing its primary mechanism of action as a dopamine reuptake inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary foundational knowledge to effectively work with and study this unique tricyclic antidepressant.
References
- 1. This compound | C22H28ClNO2 | CID 44558536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Amineptine [drugfuture.com]
- 4. chembk.com [chembk.com]
- 5. amineptine [drugcentral.org]
- 6. The Dopamine Connection [amineptine.com]
- 7. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amineptine manufacture [amineptine.com]
- 9. Spectrophotometric determination of trazodone, amineptine and amitriptyline hydrochlorides through ion-pair formation with molybdenum and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. lcms.cz [lcms.cz]
- 12. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Amineptine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amineptine hydrochloride is an atypical tricyclic antidepressant with a distinct pharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] This mechanism of action, which differentiates it from typical tricyclic antidepressants that primarily target serotonin (B10506) and norepinephrine, has made it a subject of interest in preclinical research for its potential therapeutic effects on mood, motivation, and cognition. These application notes provide detailed protocols for conducting in vivo studies of this compound in rodent models to evaluate its pharmacological effects.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Primarily a dopamine reuptake inhibitor, with weaker effects on norepinephrine reuptake.[1][2] It increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]
-
Pharmacokinetics: Amineptine is rapidly absorbed and metabolized. In rats, the drug enters the brain, and its pharmacological effects are believed to be induced by the unchanged drug rather than its main metabolites.[2] Chronic treatment has been shown to cause a downregulation of dopamine D2, as well as beta- and alpha-2 adrenergic receptors.[2]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various in vivo studies of this compound in rodent models.
Table 1: Dose-Response Effects of this compound on Behavioral Paradigms in Rodents
| Species | Behavioral Test | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Rat | Fixed-Interval (FI) & Differential Reinforcement of Low Rate (DRL) | 1, 5, 10, 20 (single) | Dose-related increase in response rates, impairing temporal regulation of performance. | [3] |
| Mouse | Open Field Test (Memory) | 10 (post-session) | Enhanced retention in a 5-day inter-session interval protocol. | |
| Rat | Blood Pressure | 0.5, 1.5, 5.0 (infused over 30 min) | Dose-related inhibition of pressor responses evoked by norepinephrine and dopamine. | [4] |
Table 2: Neurochemical Effects of this compound in Rodent Brain
| Species | Treatment Regimen | Brain Region(s) | Neurochemical Change | Reference |
| Rat | Chronic (20 mg/kg, twice daily for 15 days) | Striatum | Reduced basal [3H]-dopamine accumulation. | [5] |
| Rat | Acute (1.25-20 mg/kg, i.p.) | Striatum, Nucleus Accumbens | Dose-dependent increase in extracellular dopamine. | [6] |
| Rat | Acute | Frontal Cortex, Dorsal Hippocampus | Increase in extracellular norepinephrine. | [1] |
| Rat | Acute | Striatum | Increased striatal homovanillic acid. | [1] |
Experimental Protocols
Drug Preparation
-
Vehicle: this compound is soluble in sterile 0.9% saline.
-
Preparation: For a 1 mg/mL stock solution, dissolve 10 mg of this compound powder in 10 mL of sterile 0.9% saline. Vortex until fully dissolved. Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution at 4°C, protected from light.
Behavioral Assays
This test is used to assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water-filled cylinder.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-swim session. This initial exposure increases immobility during the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose(s). A common administration schedule is 24 hours, 5 hours, and 1 hour before the test session.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the session for later scoring.
-
-
Data Analysis: Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
-
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing: Place the mouse at the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. Record the session using a video tracking system.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms and/or the percentage of entries into the open arms is interpreted as an anxiolytic-like effect.
The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment.
-
Apparatus: A square arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle i.p. at the desired time before the test.
-
Testing: Gently place the rodent in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes). Record the session with a video tracking system.
-
-
Data Analysis: Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and the number of rearings. An increase in total distance traveled indicates increased locomotor activity. A higher percentage of time spent in the center can suggest reduced anxiety-like behavior.
Neurochemical Analysis
In vivo microdialysis can be used to measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving rodents following this compound administration.
-
Procedure:
-
Surgery: Implant a microdialysis guide cannula into the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex) of an anesthetized rodent. Allow the animal to recover for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (i.p.) and continue to collect dialysate samples at regular intervals.
-
-
Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC). Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vivo studies of this compound.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
References
- 1. The Dopamine Connection [amineptine.com]
- 2. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amineptine, response timing, and time discrimination in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method for the Quantification of Amineptine Hydrochloride in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amineptine is a tricyclic antidepressant with a unique mechanism of action, primarily acting as a dopamine (B1211576) reuptake inhibitor. Accurate and reliable quantification of Amineptine hydrochloride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma, including a comprehensive experimental protocol and method validation parameters.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound in human plasma. The procedure involves the extraction of the drug from the plasma matrix, followed by chromatographic separation on a C18 column. An internal standard is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Quinupramine (Internal Standard)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogenphosphate (Analytical grade)
-
Heptane (B126788) sulphonate (Ion-pair reagent)[2]
-
Orthophosphoric acid (Analytical grade)
-
Diethyl ether (Analytical grade)
-
Methylene (B1212753) chloride (Analytical grade)
-
Hydrochloric acid (0.01 M)[1]
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) Columns (e.g., Extrelut)[1] or Liquid-Liquid Extraction (LLE) solvents.
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., µBondapak C18 or Eurospher 100-5 C18)[1][2]
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Preparation of Solutions
-
Mobile Phase A (Phosphate Buffer): Prepare a 0.025 M solution of potassium dihydrogenphosphate in HPLC-grade water.[1]
-
Mobile Phase B (Ion-Pairing Mobile Phase): Prepare an aqueous solution containing 1.2 g/L heptane sulphonate and adjust the pH to 3.0 with orthophosphoric acid. The final mobile phase is a mixture of this aqueous phase and acetonitrile (e.g., 62:38 v/v).[2]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Quinupramine in a suitable solvent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired calibration range.
Sample Preparation
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Ion-Pair Extraction.
-
Alkalinize Plasma: Take a known volume of plasma (e.g., 1 mL) and make it alkaline.
-
SPE Column Adsorption: Load the alkalinized plasma onto an Extrelut SPE column.
-
Elution: Elute the analyte and internal standard from the column using a mixture of diethyl ether and methylene chloride.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of 0.01 M hydrochloric acid.
-
Injection: Inject a specific volume of the reconstituted solution onto the HPLC system.
-
Extraction Solvent: Prepare an extraction solvent mixture of heptane, octanol, and tetraheptylammonium (B15475950) bromide (98:2:0.5, v/v/w).[3]
-
Extraction: To a known volume of plasma, add the internal standard and the extraction solvent.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Injection: Inject a specific volume of the reconstituted solution into the HPLC system.
HPLC Chromatographic Conditions
Two sets of chromatographic conditions are provided, corresponding to the different sample preparation methods and literature sources.
-
Column: µBondapak C18
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogenphosphate.
-
Flow Rate: Not specified, typically 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Not specified, typically 20 µL.
-
Column: Eurospher 100-5 C18, 150 x 4.6 mm ID.
-
Mobile Phase: Aqueous phase containing 1.2 g/L heptane sulphonate (pH 3.0 with H3PO4) and Acetonitrile (62:38 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Method Validation
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.
-
Accuracy: The accuracy should be determined by replicate analysis of samples containing known amounts of the analyte.
-
Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) assays.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated under the stated experimental conditions.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage.
Data Presentation
The following tables summarize the quantitative data for the HPLC method for the quantification of this compound in plasma based on available literature.
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Solid-Phase Extraction (Extrelut)[1] | Ion-Pair Extraction[3] |
| Column | µBondapak C18[1] | Not specified |
| Mobile Phase | Acetonitrile - 0.025 M KH2PO4[1] | Not specified |
| Detection Wavelength | 210 nm[1] | 220 nm[3] |
| Internal Standard | Quinupramine[1] | Not specified |
| Linearity Range | Not specified | up to 1.00 µg/mL[3] |
| Limit of Detection | Not specified | down to 0.010 µg/mL[3] |
| Limit of Quantification | Not specified | Not specified |
| Recovery | Not specified | > 60%[3] |
| Precision | Not specified | Not specified |
| Accuracy | Not specified | Not specified |
| Retention Time | Not specified | Not specified |
Note: The table is compiled from different sources and a direct comparison may not be possible as some parameters were not reported in the cited literature.
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in human plasma. Proper sample preparation and method validation are critical for obtaining accurate results. The choice between solid-phase extraction and ion-pair extraction will depend on the laboratory's resources and specific requirements. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Amineptine.
References
- 1. Determination of amineptine and its main metabolite in plasma by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. High-performance liquid chromatographic method for the determination of amineptine and its main metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Dopamine Uptake Inhibition Assay for Amineptine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amineptine hydrochloride is a tricyclic antidepressant known for its unique pharmacological profile, primarily acting as a dopamine (B1211576) reuptake inhibitor.[1] By blocking the dopamine transporter (DAT), Amineptine increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][2] This mechanism of action is distinct from many other antidepressants that primarily target serotonin (B10506) or norepinephrine (B1679862) reuptake.[2] These application notes provide a detailed protocol for an in vitro dopamine uptake inhibition assay to determine the potency of this compound. The assay is crucial for researchers studying the pharmacological effects of Amineptine and for professionals in drug development characterizing dopaminergic compounds.
Principle of the Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing the human dopamine transporter (hDAT) or into synaptosomes prepared from brain tissue rich in dopaminergic nerve terminals (e.g., striatum). The amount of radioactivity incorporated into the cells or synaptosomes is quantified using a scintillation counter. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the drug's potency.
Quantitative Data Summary
The inhibitory effects of this compound on monoamine transporters are summarized in the table below. The data indicates a preferential inhibition of the dopamine transporter over the norepinephrine transporter, with little to no effect on the serotonin transporter.
| Transporter | Test System | IC50 / Ki | Reference |
| Dopamine Transporter (DAT) | Rat Striatal Synaptosomes | IC50: 0.2 µM | [3][4] |
| Norepinephrine Transporter (NET) | Rat Brain Synaptosomes | IC50: 10 µM | [5] |
| Serotonin Transporter (SERT) | Rat Brain Synaptosomes | No significant inhibition | [5] |
| Dopamine Transporter (DAT) | Rat Striatal Membranes (Binding Assay) | High affinity (displaces [³H]GBR 12783) | [3][4] |
Signaling Pathway of Dopamine Reuptake and Inhibition
The following diagram illustrates the mechanism of dopamine reuptake at the presynaptic neuron and its inhibition by this compound.
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amineptine ( Survector ) and dopamine [amineptine.com]
- 5. amineptine.com [amineptine.com]
Application Notes and Protocols for Evaluating Amineptine Hydrochloride Efficacy Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amineptine hydrochloride is a tricyclic antidepressant with a unique neuropharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor. This mechanism of action suggests its potential efficacy in treating depressive symptoms, particularly those related to anhedonia and psychomotor retardation. The Forced Swim Test (FST), also known as the Porsolt test, is a widely used preclinical behavioral assay to screen for potential antidepressant properties of novel compounds. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Clinically effective antidepressants have been shown to reduce the duration of this immobility, suggesting a promotion of active coping strategies.
These application notes provide a detailed protocol for utilizing the FST to evaluate the efficacy of this compound. The protocol is designed to ensure robust and reproducible results for researchers in the field of neuroscience and drug development.
Data Presentation
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle | p-value |
| Vehicle (Saline) | - | 10 | 180 ± 12.5 | - | - |
| Amineptine HCl | 5 | 10 | 155 ± 10.2 | -13.9% | >0.05 |
| Amineptine HCl | 10 | 10 | 120 ± 9.8 | -33.3% | <0.05 |
| Amineptine HCl | 20 | 10 | 95 ± 8.5 | -47.2% | <0.01 |
| Imipramine (Reference) | 20 | 10 | 110 ± 9.1 | -38.9% | <0.05 |
Table 2: Differential Effects of this compound on Active Behaviors in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | N | Mean Swimming Time (s) ± SEM | Mean Climbing Time (s) ± SEM |
| Vehicle (Saline) | - | 10 | 60 ± 5.1 | 40 ± 4.3 |
| Amineptine HCl | 10 | 10 | 95 ± 7.8 | 65 ± 5.9 |
| Fluoxetine (SSRI) | 20 | 10 | 120 ± 9.5 | 45 ± 4.8 |
| Desipramine (NRI) | 20 | 10 | 70 ± 6.2 | 100 ± 8.7 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual results may vary.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used. Mice (e.g., C57BL/6) can also be used, but the protocol will need to be adjusted accordingly.
-
Housing: Animals should be housed in groups of 2-4 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled daily for 3-5 days prior to testing to minimize stress.
Materials
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Reference antidepressant (e.g., Imipramine, Fluoxetine, Desipramine)
-
Forced swim test apparatus: A transparent glass or plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording system (optional, but recommended for accurate scoring)
-
Towels for drying the animals
-
Heating lamp or warming cage
Experimental Procedure
The forced swim test is typically conducted over two days: a pre-test session and a test session.
Day 1: Pre-test Session (Habituation)
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute habituation session.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a warmed holding cage for a few minutes before returning it to its home cage.
-
The purpose of the pre-test is to induce a state of learned helplessness, leading to a stable baseline of immobility on the test day.
Day 2: Test Session
-
Drug Administration:
-
Prepare fresh solutions of this compound, vehicle, and any reference drugs.
-
Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the test session (e.g., 30, 60, or 120 minutes, depending on the drug's pharmacokinetics).
-
-
Forced Swim Test:
-
At the designated time after drug administration, gently place each rat individually into the cylinder filled with fresh water (23-25°C) to a depth of 30 cm.
-
The test session typically lasts for 5 minutes.
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the animal's behavior during the 5-minute test session.
-
The following behaviors are typically scored:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
The total duration (in seconds) of each behavior is recorded.
-
Data Analysis
-
Calculate the mean and standard error of the mean (SEM) for the duration of immobility, swimming, and climbing for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the different treatment groups to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Techniques for Studying Amineptine Hydrochloride's Abuse Potential in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the established methodologies and protocols for assessing the abuse potential of Amineptine hydrochloride in rat models. The following sections outline the key behavioral paradigms—Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Locomotor Sensitization—complete with experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows.
Understanding Amineptine's Mechanism of Action
Amineptine is a tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor, with a much lower affinity for the norepinephrine (B1679862) transporter.[1][2] This mechanism of action, which leads to increased extracellular dopamine concentrations in key brain regions like the striatum and nucleus accumbens, is central to its potential for abuse.[3][4] The abuse liability of Amineptine is attributed to its stimulant-like effects, which have been reported in human cases of abuse.[5]
Neurochemical Profile of Amineptine:
| Target | Action | Affinity (IC50/Ki) | Reference |
| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50: 1.4 µM | [6] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50: 10 µM | [6] |
| Serotonin Transporter (SERT) | No significant effect | - | [2] |
| Dopamine Release | Weak induction | - | [7] |
Signaling Pathway of Amineptine's Action:
Caption: Amineptine's primary mechanism of action.
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug. An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties.
Experimental Protocol:
Apparatus: A three-chamber CPP apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): For three consecutive days, rats are allowed to freely explore all three chambers for 15 minutes. The time spent in each of the larger chambers is recorded to establish any baseline preference.
-
Conditioning: This phase typically lasts for 6-8 days with two conditioning sessions per day (morning and evening), separated by at least 4 hours.
-
Drug Pairing: On drug conditioning days, rats receive an intraperitoneal (i.p.) injection of this compound (e.g., 5, 10, or 20 mg/kg) and are immediately confined to their initially non-preferred chamber for 30-45 minutes.
-
Saline Pairing: On alternate days, rats receive a saline injection and are confined to their initially preferred chamber for the same duration.
-
-
Post-Conditioning (Preference Test): On the test day, the partitions between the chambers are removed, and the rats are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase. A positive score indicates a preference for the drug-paired environment.
Workflow for Conditioned Place Preference:
Caption: Experimental workflow for the CPP paradigm.
Hypothetical Quantitative Data for Amineptine CPP:
| Dose (mg/kg, i.p.) | Mean Time in Drug-Paired Chamber (s) ± SEM | Mean Time in Saline-Paired Chamber (s) ± SEM | CPP Score (s) |
| Vehicle (Saline) | 445 ± 25 | 455 ± 28 | -10 |
| 5 | 550 ± 30 | 350 ± 22 | 200 |
| 10 | 680 ± 35 | 220 ± 18 | 460 |
| 20 | 590 ± 40 | 310 ± 25 | 280 |
Intravenous Self-Administration (IVSA)
IVSA is considered the gold standard for assessing the reinforcing effects of a drug, as it directly measures the motivation of an animal to actively seek and take the substance.
Experimental Protocol:
Surgical Preparation: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein, which is externalized on their back.
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.25, 0.5, or 1.0 mg/kg/infusion) and the illumination of the cue light for a short duration (e.g., 20 seconds), during which further lever presses have no consequence (time-out period). Presses on the inactive lever are recorded but have no programmed consequences. This is typically done on a Fixed-Ratio 1 (FR1) schedule, where one lever press results in one infusion.
-
Maintenance: Once stable responding is established, different reinforcement schedules can be implemented:
-
Fixed-Ratio (FR) Schedule: The number of lever presses required for each infusion is kept constant (e.g., FR1, FR3, FR5). This is used to assess the rate of drug intake.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9,...). The "breakpoint," or the highest number of presses the rat is willing to make for a single infusion, is a measure of the drug's reinforcing efficacy.
-
Data Analysis: Key measures include the number of infusions earned, the number of active vs. inactive lever presses, and the breakpoint on the PR schedule.
Workflow for Intravenous Self-Administration:
Caption: Experimental workflow for IVSA studies.
Hypothetical Quantitative Data for Amineptine IVSA:
Fixed-Ratio 5 (FR5) Schedule:
| Infusion Dose (mg/kg) | Mean Infusions per Session ± SEM | Mean Active Lever Presses ± SEM | Mean Inactive Lever Presses ± SEM |
| Saline | 2 ± 0.5 | 10 ± 2 | 8 ± 3 |
| 0.25 | 15 ± 2 | 75 ± 10 | 12 ± 4 |
| 0.50 | 25 ± 3 | 125 ± 15 | 15 ± 5 |
| 1.00 | 20 ± 2.5 | 100 ± 12 | 13 ± 4 |
Progressive-Ratio (PR) Schedule:
| Infusion Dose (mg/kg) | Mean Breakpoint ± SEM |
| Saline | 5 ± 1 |
| 0.25 | 45 ± 5 |
| 0.50 | 80 ± 8 |
| 1.00 | 65 ± 7 |
Locomotor Sensitization
Locomotor sensitization refers to the progressive and enduring enhancement of the motor-stimulant effects of a drug that develops with repeated, intermittent administration. It is considered a model for the neuroplastic changes that may underlie drug craving and relapse.
Experimental Protocol:
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rats are habituated to the activity chambers for 30-60 minutes for 2-3 days prior to the start of the experiment.
-
Induction Phase: Rats receive daily i.p. injections of either this compound (e.g., 10 or 20 mg/kg) or saline for 7-10 consecutive days. Immediately following each injection, they are placed in the activity chambers, and locomotor activity is recorded for 60-90 minutes.
-
Withdrawal Phase: A drug-free period of 7-14 days follows the induction phase.
-
Expression Phase (Challenge): After the withdrawal period, all rats receive a challenge injection of Amineptine (e.g., 10 mg/kg, i.p.), and their locomotor activity is recorded.
Data Analysis: A significant increase in locomotor activity in the Amineptine-pretreated group compared to the saline-pretreated group following the drug challenge indicates the expression of locomotor sensitization.
Workflow for Locomotor Sensitization:
Caption: Experimental workflow for locomotor sensitization.
Hypothetical Quantitative Data for Amineptine Locomotor Sensitization:
| Treatment Group | Day 1 Locomotor Activity (Distance in cm) ± SEM | Day 10 Locomotor Activity (Distance in cm) ± SEM | Challenge Day Locomotor Activity (Distance in cm) ± SEM |
| Saline-Saline | 1500 ± 200 | 1450 ± 180 | 1600 ± 210 |
| Saline-Amineptine | - | - | 4500 ± 400 |
| Amineptine-Amineptine | 4200 ± 350 | 7800 ± 500 | 9500 ± 600 |
Conclusion
The abuse potential of this compound can be thoroughly evaluated in rats using a combination of behavioral paradigms. The Conditioned Place Preference test provides insights into the rewarding properties of the drug. The Intravenous Self-Administration model offers a direct measure of its reinforcing efficacy and the motivation to seek the drug. Finally, the Locomotor Sensitization paradigm helps to understand the long-term neuroadaptations that may contribute to addiction. The protocols and hypothetical data presented here provide a framework for designing and interpreting studies aimed at characterizing the abuse liability of Amineptine and similar compounds.
References
- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abuse potential studies | NC3Rs [nc3rs.org.uk]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoamine Transporter Binding Affinity Assay for Amineptine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amineptine hydrochloride is an atypical tricyclic antidepressant known for its unique pharmacological profile. Unlike typical tricyclics that primarily target serotonin (B10506) and norepinephrine (B1679862) reuptake, Amineptine predominantly acts as a dopamine (B1211576) reuptake inhibitor (DRI) and, to a lesser extent, a norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It exhibits negligible activity at the serotonin transporter (SERT).[2][5] This document provides detailed application notes and protocols for conducting monoamine transporter binding affinity assays to characterize the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the binding affinity of Amineptine at these transporters is crucial for elucidating its mechanism of action and for the development of novel therapeutics with selective dopaminergic or noradrenergic activity.
Data Presentation: Binding Affinity of this compound
| Transporter | Parameter | Value (nM) | Species | Reference(s) |
| Dopamine Transporter (DAT) | IC₅₀ | 1,000 - 3,560 | Rat/Canine | [6] |
| Relative Affinity | >150-fold higher than for NET | Rat | [1] | |
| Norepinephrine Transporter (NET) | IC₅₀ | 10,000 | Rat | [6] |
| Serotonin Transporter (SERT) | IC₅₀ | >100,000 | Rat | [6] |
IC₅₀: Half maximal inhibitory concentration. This value represents the concentration of this compound required to inhibit 50% of the radioligand binding or transporter uptake.
Signaling Pathway of Monoamine Transporters
Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the synaptic signal and allows for the repackaging of neurotransmitters into vesicles for subsequent release. Amineptine exerts its effects by blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for monoamine transporters.
References
- 1. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amineptine.com [amineptine.com]
- 6. Amineptine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Oral Gavage Administration of Amineptine Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Amineptine hydrochloride in mice. This document is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
Amineptine is an atypical tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor, with a lesser effect on norepinephrine (B1679862) reuptake.[1][2] This mechanism of action leads to an increase in dopaminergic neurotransmission in key brain regions associated with mood and motivation.[3][4][5] Unlike typical tricyclic antidepressants, Amineptine has minimal anticholinergic and antihistaminic activity.[3] It is rapidly absorbed after oral administration and has a relatively short biological half-life of about 48 minutes for the parent drug and 2.5 hours for its metabolites.[1]
Oral gavage is a standard and precise method for administering liquid substances directly into the stomach of laboratory animals, ensuring accurate dosing for pharmacokinetic and pharmacodynamic studies.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the oral gavage administration of this compound in mice.
Table 1: Recommended Dosing Parameters for this compound in Mice
| Parameter | Value | Reference |
| Dosage Range (Intraperitoneal) | 5 - 40 mg/kg | [7] |
| Suggested Starting Oral Dosage | 10 mg/kg | [8] |
| Vehicle | Sterile Water or 0.9% Saline | Inferred from hydrochloride salt properties |
| Maximum Gavage Volume | 10 mL/kg | General Guideline |
Note: Dosages for oral administration may differ from intraperitoneal administration. It is recommended to perform dose-response studies to determine the optimal oral dose for a specific experimental paradigm.
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22g | 1 |
| 20 - 25 | 20g | 1.5 |
| > 25 | 18g | 1.5 - 2 |
Source: General guidelines for oral gavage in mice.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle: Sterile Water for Injection or sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Example Calculation for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the calculated volume of the chosen vehicle (sterile water or saline) to the tube. Amineptine as a hydrochloride salt is expected to be soluble in aqueous solutions.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Prepare the dosing solution fresh on the day of the experiment to ensure stability.
Oral Gavage Administration Procedure
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (see Table 2)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse immediately before dosing to ensure accurate dose calculation.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and pharynx. The body should be held firmly but gently.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated volume of the dosing solution.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle smoothly and gently along the roof of the mouth towards the esophagus. The mouse will often swallow, which facilitates the passage of the needle into the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt to reinsert. Forcing the needle can cause esophageal or tracheal injury.
-
-
Administration of the Solution:
-
Once the needle is correctly positioned in the stomach (the pre-measured depth is typically from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-gavage.
-
Signaling Pathway and Experimental Workflow
Amineptine Signaling Pathway
Amineptine's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This enhances dopaminergic signaling.
Caption: Mechanism of action of Amineptine in the dopaminergic synapse.
Experimental Workflow for Oral Gavage Study
The following diagram illustrates a typical experimental workflow for an in vivo study in mice involving oral gavage of this compound.
Caption: A typical experimental workflow for an oral gavage study in mice.
Safety and Toxicology Considerations
-
Hepatotoxicity: Amineptine has been associated with hepatotoxicity in some cases.[9] Researchers should consider including liver function tests (e.g., ALT, AST levels) in their study design, especially in chronic administration paradigms.
-
Abuse Potential: Due to its dopaminergic stimulant effects, Amineptine has a potential for abuse.[9]
-
Stress: Oral gavage can be a stressful procedure for animals.[6] Proper handling and technique are crucial to minimize stress, which can be a confounding factor in behavioral and physiological measurements.
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amineptine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. amineptine.com [amineptine.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of amineptine with agents modifying dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The differential effects of post-session administration of amineptine and imipramine on memory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amineptine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
Application Note: Spectrophotometric Determination of Amineptine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amineptine hydrochloride is a tricyclic antidepressant with stimulating effects on the central nervous system.[1] It acts as an indirect dopamine (B1211576) agonist by selectively inhibiting dopamine uptake and inducing its release.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note details a sensitive and validated extraction spectrophotometric method for the quantitative determination of this compound. The described protocol is based on the formation of an ion-pair complex, which can be measured using UV-Vis spectrophotometry.
Principle
The method involves the formation of an ion-pair complex between the protonated amine group of this compound and an inorganic complex of Mo(V)-thiocyanate.[2][3] This colored complex is then extracted into an organic solvent, and the absorbance is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of this compound in the sample.
Data Presentation
The following table summarizes the quantitative data for the spectrophotometric determination of this compound based on the ion-pair formation with Mo(V)-thiocyanate.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | Not specified in abstract | [2][3] |
| Concentration Range | 2-32 µg/mL | [2][3] |
| Sandell Sensitivity | 0.138 µg/cm² | [2] |
| Standard Deviation (SD) | 0.12 - 0.259 | [2] |
| Relative Standard Deviation (RSD) | 0.12 - 0.399% | [2] |
| Molar Mass | 373.916 g/mol | |
| Molecular Formula | C22H28ClNO2 |
Experimental Protocols
Methodology: Ion-Pair Extraction Spectrophotometry
This protocol is based on the method described by El-Dien et al. (2006).[2]
1. Materials and Reagents:
-
This compound reference standard
-
Potassium thiocyanate (B1210189)
-
Ascorbic acid
-
Hydrochloric acid
-
Methylene (B1212753) chloride
-
Distilled or deionized water
2. Preparation of Reagent Solutions:
-
Mo(V)-Thiocyanate Reagent: Prepare by mixing appropriate volumes of ammonium molybdate and potassium thiocyanate solutions in the presence of hydrochloric acid. Ascorbic acid is used to reduce Mo(VI) to Mo(V). The exact concentrations and ratios should be optimized as per the original research paper.
-
Standard this compound Solution: Prepare a stock solution of this compound in distilled water. Prepare working standards of varying concentrations (e.g., in the range of 2-32 µg/mL) by serial dilution of the stock solution.
3. Sample Preparation:
-
For Pure Drug: Accurately weigh and dissolve a specific amount of this compound in distilled water to obtain a known concentration.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Dissolve the powder in distilled water, sonicate if necessary to ensure complete dissolution of the active ingredient.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with distilled water to a suitable concentration within the Beer's law range.
-
4. Experimental Procedure:
-
Pipette a known volume of the standard or sample solution into a separatory funnel.
-
Add the pre-prepared Mo(V)-thiocyanate reagent.
-
Shake the mixture for a specified time to ensure complete formation of the ion-pair complex.
-
Add a measured volume of methylene chloride to the separatory funnel.
-
Shake vigorously for a few minutes to extract the colored ion-pair complex into the organic layer.
-
Allow the two layers to separate completely.
-
Drain the organic layer (methylene chloride) into a dry beaker or flask containing a drying agent like anhydrous sodium sulfate (B86663) to remove any traces of water.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the drug.
5. Calibration Curve:
-
Prepare a series of standard solutions of this compound with concentrations ranging from 2 to 32 µg/mL.
-
Follow the experimental procedure (steps 1-8) for each standard solution.
-
Plot a graph of absorbance versus the corresponding concentration of this compound.
-
The resulting calibration curve should be linear. The concentration of the unknown sample can be determined from this curve.
Mandatory Visualization
References
- 1. Amineptine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Spectrophotometric determination of trazodone, amineptine and amitriptyline hydrochlorides through ion-pair formation with molybdenum and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
In Vitro Assessment of Amineptine Hydrochloride's Impact on Dopamine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro assessment of Amineptine hydrochloride's effects on dopamine (B1211576) release. This compound is a tricyclic antidepressant known for its distinct pharmacological profile, primarily acting as a dopamine reuptake inhibitor.[1][2] This document outlines the methodologies to characterize the interaction of this compound with the dopaminergic system, offering valuable insights for neuropharmacological research and drug development.
Mechanism of Action
This compound's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increased concentration of dopamine in the synaptic cleft.[1][3][4] This action enhances dopaminergic neurotransmission. While it also exhibits a mild inhibitory effect on norepinephrine (B1679862) reuptake, its impact on the serotonin (B10506) transporter is negligible.[5][6] Some studies suggest that Amineptine may also induce dopamine release, although this effect is considered weaker than its reuptake inhibition.[5][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the dopaminergic synapse.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine and norepinephrine transporters based on in vitro studies using rat brain synaptosomes.
Table 1: Inhibition of Monoamine Uptake by this compound
| Neurotransmitter Transporter | IC₅₀ (µM) |
| Dopamine (DAT) | 1.4[5] |
| Norepinephrine (NET) | 10[5] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Dopamine Dynamics in Rat Striatal Synaptosomes
| Amineptine HCl Concentration (µM) | ³H-Dopamine Uptake Inhibition | ¹⁴C-Dopamine Release (% of stored) |
| 10 | Complete Inhibition[8] | 13%[8] |
Experimental Protocols
This section provides detailed protocols for the preparation of synaptosomes and the subsequent assessment of dopamine uptake inhibition and release.
Preparation of Striatal Synaptosomes from Rat Brain
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from the rat striatum. These preparations are ideal for studying the direct effects of compounds on neurotransmitter uptake and release mechanisms.
Materials:
-
Homogenizing buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose solutions: 0.8 M and 1.2 M in 4 mM HEPES, pH 7.4.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and rapidly dissect the striata on ice.
-
Homogenize the striatal tissue in 1 mL of ice-cold homogenizing buffer using 12 gentle strokes of the homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant and centrifuge it at 12,500 x g for 15 minutes at 4°C.[1]
-
Discard the supernatant and resuspend the resulting pellet (the crude synaptosomal fraction) in 1 mL of fresh homogenizing buffer.[1]
-
Gently layer the resuspended pellet onto a discontinuous sucrose gradient prepared with 5 mL of 1.2 M sucrose solution at the bottom and 5 mL of 0.8 M sucrose solution on top.[1]
-
Centrifuge the gradient at 23,600 x g for 70 minutes at 4°C.[1]
-
The synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this band using a pipette.[1]
-
Dilute the collected synaptosomal fraction with Krebs-Ringer-HEPES buffer and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the final synaptosomal pellet in the appropriate assay buffer for subsequent experiments.
[³H]-Dopamine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into prepared synaptosomes.
Materials:
-
Krebs-Ringer-HEPES assay buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4, saturated with 95% O₂/5% CO₂.[9]
-
[³H]-Dopamine.
-
This compound solutions of varying concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Resuspend the prepared striatal synaptosomes in the Krebs-Ringer-HEPES assay buffer.
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM) to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀ value) by non-linear regression analysis of the dose-response curve.
[¹⁴C]-Dopamine Release Assay
This assay measures the ability of this compound to induce the release of pre-loaded radiolabeled dopamine from synaptosomes.
Materials:
-
Krebs-Ringer-HEPES assay buffer.
-
[¹⁴C]-Dopamine.
-
This compound solutions of varying concentrations.
-
Superfusion system or multi-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the prepared striatal synaptosomes with [¹⁴C]-Dopamine for 15-30 minutes at 37°C to allow for uptake and loading of the neurotransmitter.
-
Wash the synaptosomes with fresh assay buffer to remove extracellular [¹⁴C]-Dopamine.
-
Resuspend the loaded synaptosomes in fresh assay buffer and place them in a superfusion chamber or multi-well plate.
-
Establish a stable baseline of spontaneous [¹⁴C]-Dopamine release by collecting several fractions of the superfusate or medium over time.
-
Introduce this compound at the desired concentration into the superfusion buffer or directly to the wells and continue to collect fractions.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining [¹⁴C]-Dopamine.
-
Quantify the radioactivity in each collected fraction and in the synaptosomal lysate using a scintillation counter.
-
Express the Amineptine-induced release as a percentage of the total stored [¹⁴C]-Dopamine.
Experimental Workflow and Logical Relationships
Experimental Workflow for Dopamine Release Assay
Caption: Experimental workflow for the in vitro dopamine release assay.
Logical Relationship of Amineptine's Mechanism of Action
Caption: Logical relationship of this compound's dual mechanism on dopamine levels.
References
- 1. Striatal synaptosome preparation [protocols.io]
- 2. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amineptine.com [amineptine.com]
- 7. Amineptine ( Survector ) and dopamine [amineptine.com]
- 8. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amineptine Hydrochloride Solubility: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical support center provides essential information on the solubility of amineptine hydrochloride in common laboratory solvents. This guide offers a quick reference for solubility data, a detailed experimental protocol for determining solubility, and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
For reference, a structurally similar tricyclic antidepressant, amitriptyline (B1667244) hydrochloride, is soluble in ethanol (B145695) and DMSO at approximately 25 mg/mL.[1] It is important to note that this data is for a different compound and should be used only as a general indicator. The solubility of this compound should be experimentally determined for accurate results.
Q2: How does pH affect the aqueous solubility of this compound?
A2: As an amine hydrochloride salt, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH becomes more basic, the free amine form will be generated, which is typically less soluble in water.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: While specific stability data for this compound solutions is limited, it is general good practice to store solutions of tricyclic compounds protected from light and at a low temperature to minimize degradation. For aqueous solutions of the similar compound amitriptyline hydrochloride, it is recommended not to store them for more than one day.[1] Stock solutions in anhydrous organic solvents are generally more stable.
Solubility Data
Due to the limited availability of precise quantitative data for this compound, the following table provides a summary of the qualitative information gathered, with comparative data for the structurally similar compound amitriptyline hydrochloride provided for reference.
| Solvent | This compound | Amitriptyline Hydrochloride (for reference) |
| Water | Forms crystals from distilled water (qualitative) | ~0.5 mg/mL in PBS (pH 7.2)[1] |
| Ethanol | Data not available | ~25 mg/mL[1] |
| Methanol | Data not available | Data not available |
| DMSO | Predicted to be slightly soluble (qualitative) | ~25 mg/mL[1] |
| Acetone | Data not available | Data not available |
Disclaimer: The solubility of a compound can be influenced by various factors including temperature, pH, and the presence of other solutes. The information provided should be used as a guideline, and it is strongly recommended to determine the solubility experimentally for your specific conditions.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the concentration of the saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the determination of this compound solubility.
Q: The solubility results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: Ensure that the solution has been agitated long enough to reach equilibrium. A time-course study can help determine the optimal equilibration time.
-
Temperature Fluctuations: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.
-
Inaccurate Pipetting or Dilutions: Use calibrated pipettes and perform dilutions carefully to minimize errors.
-
pH Variation (for aqueous solutions): For aqueous solutions, the pH can significantly impact solubility. Ensure the pH of the solvent is consistent.
Q: The compound appears to be degrading in the solvent. How can this be addressed?
A: Degradation can be a significant issue. Consider the following:
-
Protect from Light: Store samples in amber vials or in the dark.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use.
-
Lower the Temperature: If the compound is thermally labile, conduct the experiment at a lower temperature.
-
Inert Atmosphere: For oxygen-sensitive compounds, purge the solvent with an inert gas (e.g., nitrogen or argon) before use.
Q: The filtered solution is still cloudy. What should I do?
A: Cloudiness after filtration may indicate the presence of very fine particles or the formation of a colloid.
-
Use a Smaller Pore Size Filter: If available, a filter with a smaller pore size may be effective.
-
Centrifugation at Higher Speed: Increase the centrifugation speed and/or duration to pellet finer particles before filtration.
-
Check for Precipitation Upon Dilution: Ensure that the compound does not precipitate out when the filtered solution is diluted.
References
Technical Support Center: Stability and Degradation of Amineptine Hydrochloride in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Amineptine hydrochloride in solution?
A1: Based on the behavior of structurally similar TCAs, the stability of this compound in solution is likely influenced by several factors:
-
pH: The pH of the solution can significantly impact the rate of hydrolytic degradation. Acidic or alkaline conditions can catalyze the breakdown of the molecule.[1][2]
-
Oxidation: this compound, like other TCAs, may be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[1]
-
Light (Photodegradation): Exposure to light, especially UV radiation, can lead to photodegradation. Solutions should be protected from light to minimize this pathway.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions.[1]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation pathways.[1]
Q2: What are the expected degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound have not been detailed in available literature, based on its structure and the known degradation of other TCAs, the following pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, susceptible bonds in the molecule could undergo hydrolysis.
-
Oxidation: The tertiary amine and the dibenzocycloheptene ring system are potential sites for oxidation. This could lead to the formation of N-oxides and hydroxylated derivatives.[1] One study on the metabolism of Amineptine, which may share some pathways with chemical degradation, identified hydroxylation of the dibenzocycloheptyl ring as a major route.
-
Photodegradation: Light exposure can induce complex degradation reactions, potentially leading to cleavage of the side chain or modifications to the tricyclic ring system. For other TCAs, photodegradation can result in demethylation and hydroxylation.[1]
-
Beta-Oxidation of the Side Chain: A known metabolic pathway for Amineptine is the beta-oxidation of its heptanoic acid side chain. It is conceivable that this pathway could be mimicked under certain chemical oxidative conditions.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. The most common and effective technique for this purpose is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[2][3] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound solution under ambient conditions. | 1. Light Exposure: The solution may be exposed to ambient or UV light. 2. Oxygen Exposure: Dissolved oxygen can contribute to oxidative degradation. 3. Inappropriate pH: The pH of the solution may be promoting hydrolysis. 4. Contamination: Presence of metal ions or other reactive species. | 1. Store solutions in amber or light-protectant containers. 2. Degas the solvent and/or purge the solution with an inert gas (e.g., nitrogen or argon). 3. Buffer the solution to a pH where the drug is most stable (typically in the acidic to neutral range for TCAs). 4. Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA to sequester metal ions. |
| Poor separation of degradation products from the parent drug peak in HPLC. | 1. Suboptimal mobile phase composition: The solvent strength or pH may not be adequate for resolution. 2. Inappropriate column: The stationary phase may not be suitable for the polarity of the analytes. 3. Isocratic elution: An isocratic method may not be sufficient to separate all components. | 1. Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer). 2. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 3. Develop a gradient elution method to improve the separation of early and late-eluting peaks. |
| Inconsistent degradation rates between experiments. | 1. Variability in experimental conditions: Inconsistent temperature, light exposure, or initial concentrations. 2. Purity of the this compound starting material. | 1. Ensure precise control of all experimental parameters (temperature, light intensity, pH). Use calibrated equipment. 2. Use a well-characterized, high-purity standard of this compound for all experiments. |
Quantitative Data
Due to the lack of specific stability studies on this compound, the following table presents data for the closely related compound, Amitriptyline (B1667244) hydrochloride, to provide an indication of potential degradation behavior under forced conditions.
Table 1: Summary of Forced Degradation Studies on Amitriptyline Hydrochloride
| Stress Condition | Reagent/Parameters | Observation for Amitriptyline HCl |
| Acid Hydrolysis | 5 M HCl at 80°C for 1 hour | Significant degradation observed.[3] |
| Base Hydrolysis | 5 M NaOH at 80°C for 1 hour | Significant degradation observed.[3] |
| Oxidative | 6% H₂O₂ at 25°C for 1 hour | Significant degradation observed.[3] |
| Thermal | Dry heat at 105°C for 24 hours | Significant degradation observed.[3] |
| Photolytic | UV-Vis light for 4 days | Significant degradation observed.[3] |
Experimental Protocols
The following are generalized protocols for forced degradation studies applicable to tricyclic antidepressants, which should be adapted and validated for this compound.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Heat the solution at 80°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid drug substance to a watch glass and place it in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.
-
Alternatively, reflux a solution of the drug in a neutral solvent.
-
At each time point, withdraw a sample, cool to room temperature, and prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous phase: Prepare a phosphate (B84403) or acetate (B1210297) buffer in the pH range of 3-7.
-
Organic phase: Acetonitrile or methanol.
-
-
Initial Conditions:
-
Start with an isocratic elution of 50:50 organic:aqueous mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector set at the λmax of this compound.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the mobile phase composition and pH to achieve adequate separation between the parent drug and all degradation products.
-
If necessary, switch to a gradient elution program to resolve complex mixtures.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Plausible degradation pathways of this compound in solution.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 3. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Amineptine Hydrochloride Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amineptine hydrochloride. The information herein is designed to address specific issues that may be encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of Amineptine, which contains a dibenzocycloheptene ring and an aminoheptanoic acid side chain, and drawing parallels with other tricyclic antidepressants (TCAs), the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis (Acidic and Basic): The amide-like linkage in the amino acid side chain could be susceptible to hydrolysis, potentially leading to the cleavage of the side chain from the dibenzocycloheptene ring. However, as a secondary amine, this bond is generally more stable than an ester or amide bond.[1]
-
Oxidation: The dibenzocycloheptene ring and the secondary amine are potential sites for oxidation. This could result in the formation of N-oxide derivatives or hydroxylated species on the ring system.[2][3]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. For TCAs, this often involves N-dealkylation and hydroxylation of the ring system.[3][4][5]
-
Thermal Degradation: At elevated temperatures, degradation may occur, potentially leading to the cleavage of the side chain or alterations to the tricyclic ring structure. TCAs generally exhibit high thermal stability.[2]
Q2: I am not seeing any significant degradation of this compound under my stress conditions. What could be the reason?
A2: this compound, like other TCAs, may be relatively stable under certain stress conditions.[2] Consider the following troubleshooting steps:
-
Increase Stress Level: The concentration of the stressor (acid, base, oxidizing agent) or the temperature may be insufficient. Gradually increase the stress level, for example, by using a higher concentration of acid/base or a higher temperature.
-
Increase Exposure Time: The duration of the stress testing may not be long enough to induce significant degradation. Extend the exposure time and monitor the sample at regular intervals.
-
Check pH: Ensure the pH of your solution is appropriate for the intended hydrolysis (e.g., pH < 2 for acidic, pH > 10 for basic).
-
Catalysts: For oxidative degradation, the presence of metal ions can catalyze the reaction.[2][6] Consider the purity of your reagents and glassware. For photostability, ensure direct exposure to a light source of appropriate wavelength and intensity.
Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify if they are degradation products?
A3: To confirm if the new peaks are degradation products of this compound, you can employ the following strategies:
-
Compare with a Control Sample: Analyze an unstressed sample of this compound using the same analytical method. The peaks that are present in the stressed sample but absent in the control are likely degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of the Amineptine peak in the stressed sample. A non-homogenous peak suggests the co-elution of a degradation product.
-
Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS). Degradation products will likely have mass-to-charge ratios (m/z) different from the parent drug. By analyzing the fragmentation patterns, you can propose structures for the degradation products.[3][7][8]
Q4: What analytical techniques are best suited for the identification and quantification of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for separating and quantifying this compound from its degradation products.[3][9] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS/MS are indispensable.[3][7][8]
Troubleshooting Guides
Issue: Poor Separation of Degradation Products from the Parent Drug in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., buffer type, pH). A gradient elution may be necessary to resolve all peaks. |
| Unsuitable stationary phase. | Try a different column with a different stationary phase chemistry (e.g., C8, Phenyl) or a different particle size. |
| Inadequate pH of the mobile phase. | The ionization state of Amineptine and its degradation products is pH-dependent. Adjusting the mobile phase pH can significantly alter retention times and selectivity. |
| Suboptimal column temperature. | Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing separation. |
Issue: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions. | Ensure precise control over temperature, concentration of stressors, and duration of exposure. Use calibrated equipment. |
| Impurities in reagents or solvents. | Use high-purity reagents and solvents to avoid unintended side reactions. |
| Sample preparation inconsistency. | Standardize the sample preparation procedure, including dilution steps and final concentration. |
| Photodegradation of samples during handling. | Protect samples from light by using amber vials or working under low-light conditions, especially if photostability is not the focus of the particular experiment. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the percentage of degradation of this compound and the formation of specific degradation products under various forced degradation conditions. Researchers are encouraged to establish their own stability-indicating methods and perform validation according to ICH guidelines to generate this data for their specific formulations and storage conditions.
For a related compound, amitriptyline (B1667244) hydrochloride, forced degradation studies have shown significant degradation under acidic, basic, and oxidative stress.[3] It is plausible that this compound would exhibit a degree of degradation under similar conditions.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedures for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Acid Hydrolysis:
- Prepare a solution of this compound in 0.1 M to 1 M hydrochloric acid.
- Store the solution at room temperature or an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours).
- At specified time points, withdraw an aliquot, neutralize it with an appropriate base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.
2. Base Hydrolysis:
- Prepare a solution of this compound in 0.1 M to 1 M sodium hydroxide.
- Follow the same storage and sampling procedure as for acid hydrolysis, neutralizing the aliquots with an appropriate acid (e.g., hydrochloric acid).
3. Oxidative Degradation:
- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%).
- Store the solution at room temperature, protected from light, for a defined period.
- Sample at various time points and dilute for analysis.
4. Thermal Degradation:
- Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 105 °C) for a specified duration.
- Alternatively, prepare a solution of the drug and reflux it for a set time.
- Dissolve the heat-stressed solid or dilute the solution for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound or the solid drug to a light source providing an output similar to the ICH D65/ID65 emission standard (e.g., a xenon lamp or a metal halide lamp).
- The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
- A control sample should be protected from light to differentiate between thermal and photolytic degradation.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector or a PDA/DAD.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): A buffer solution such as phosphate (B84403) or acetate (B1210297) buffer (e.g., 20 mM) with the pH adjusted to a suitable value (e.g., between 3 and 7).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Elution Mode: Start with an isocratic elution (e.g., 60% A: 40% B) and switch to a gradient elution if co-elution is observed. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 230-240 nm) and also use a PDA/DAD to screen for degradation products that may have different absorption maxima.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for identifying Amineptine HCl degradation products.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Mitigating Hepatotoxicity of Amineptine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the hepatotoxicity of Amineptine hydrochloride in animal models.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your experiments.
Q1: We are observing significant variations in liver enzyme levels (ALT, AST) between animals in the same Amineptine-treated group. What could be the cause?
A1: Variation in liver enzyme levels can be attributed to several factors:
-
Genetic Predisposition: Studies on Amineptine and other tricyclic antidepressants suggest a possible genetic predisposition to hepatotoxicity.[1] Differences in the expression or activity of metabolizing enzymes, such as cytochrome P450, can lead to varied responses.[1]
-
Animal Health Status: Ensure all animals are healthy and free from underlying infections or stress, as these can influence liver function.
-
Dosing Accuracy: Verify the accuracy of this compound dosage calculations and administration for each animal.
-
Fasting State: The fasting state of the animals prior to blood collection can affect baseline liver enzyme levels. Standardize the fasting period across all experimental groups.
Q2: Our positive control, a known hepatoprotective agent, is not showing a significant mitigating effect against Amineptine-induced hepatotoxicity. What should we check?
A2: If a positive control is not performing as expected, consider the following:
-
Mechanism of Action: Ensure the chosen hepatoprotective agent's mechanism of action is relevant to Amineptine's hepatotoxicity, which involves oxidative stress and mitochondrial injury.[2] Antioxidants like N-acetylcysteine (NAC), Silymarin, or Vitamin E are theoretically good candidates.
-
Dosing and Timing of Administration: The dose and timing of the protective agent are critical. It may need to be administered prior to Amineptine to be effective. For instance, some studies with other hepatotoxins show that pre-treatment with antioxidants is more effective.[3][4]
-
Bioavailability: Check the formulation and route of administration of your hepatoprotective agent to ensure adequate bioavailability.
Q3: We are having difficulty inducing consistent hepatotoxicity with this compound in our rat model. What adjustments can we make?
A3: Consistency in inducing hepatotoxicity is key. Here are some suggestions:
-
Dosage and Duration: Amineptine-induced hepatotoxicity can be dose-dependent. You may need to perform a dose-response study to determine the optimal dose for your specific animal strain. Chronic administration may be necessary to observe significant liver injury.[5][6]
-
Animal Strain: Different rat strains can exhibit varying susceptibility to drug-induced liver injury. Consider if the strain you are using is appropriate.
-
Metabolic Induction: Since Amineptine is metabolized by cytochrome P450 enzymes, co-administration with a P450 inducer could potentially increase the formation of reactive metabolites and thus enhance hepatotoxicity. However, this would add another variable to your study design.
Q4: What are the key signaling pathways to investigate when studying the mitigation of Amineptine-induced hepatotoxicity?
A4: The primary mechanisms of Amineptine hepatotoxicity involve:
-
Cytochrome P450-mediated bioactivation: This pathway leads to the formation of reactive metabolites that can cause cellular damage.[7]
-
Inhibition of mitochondrial beta-oxidation: This disrupts fatty acid metabolism and can lead to microvesicular steatosis.[2][8]
-
Oxidative Stress: The reactive metabolites can deplete glutathione (B108866) (GSH) stores and increase the production of reactive oxygen species (ROS), leading to oxidative damage.
Therefore, your investigation should focus on pathways related to drug metabolism, mitochondrial function, and cellular antioxidant defense systems.
Quantitative Data on Hepatoprotective Effects
The following tables summarize quantitative data from animal studies on the hepatoprotective effects of various agents against liver injury induced by tricyclic antidepressants or other hepatotoxins with similar mechanisms. Note: Data for Amineptine with mitigating agents is scarce; therefore, data from studies using other tricyclic antidepressants (Amitriptyline, Imipramine) is provided as a relevant proxy.
Table 1: Effect of N-Acetylcysteine (NAC) on Serum Liver Enzymes in Rodent Models of Drug-Induced Hepatotoxicity
| Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| Control | 45.8 ± 3.2 | 89.7 ± 5.1 | [9] |
| Intestinal Ischemia Reperfusion (IIR) | 145.3 ± 20.1 | 256.4 ± 35.8 | [9] |
| IIR + NAC (150 mg/kg) | 89.6 ± 12.5 | 154.2 ± 21.7 | [9] |
| IIR + NAC (300 mg/kg) | 75.4 ± 10.1 | 132.8 ± 18.9 | [9] |
* p < 0.05 compared to the IIR group. Data are presented as mean ± SD. This study demonstrates the hepatoprotective effect of NAC in a model of ischemia-reperfusion injury, which involves oxidative stress.[9]
Table 2: Effect of Silymarin on Liver Oxidative Stress Markers in a Rat Model of Triptolide-Induced Hepatotoxicity
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (nmol/mg protein) | Reference |
| Control | 1.2 ± 0.2 | 125.6 ± 10.8 | 8.5 ± 0.7 | [4] |
| Triptolide (TP) | 3.8 ± 0.5 | 68.4 ± 7.2 | 4.1 ± 0.5 | [4] |
| TP + Silymarin (100 mg/kg) | 2.1 ± 0.3 | 98.7 ± 9.1 | 6.9 ± 0.6 | [4] |
| TP + Silymarin (200 mg/kg) | 1.5 ± 0.2 | 115.2 ± 10.2 | 8.1 ± 0.7 | [4] |
* p < 0.01 compared to the TP group. Data are presented as mean ± SD. Triptolide induces hepatotoxicity through mechanisms that include oxidative stress, making this data relevant.[4]
Table 3: Effect of Vitamin E on Serum Liver Enzymes in a Rat Model of Hypothyroidism-Induced Liver Injury
| Treatment Group | ALT (U/L) | Albumin (g/dL) | Reference |
| Control | 35.2 ± 2.8 | 4.1 ± 0.3 | [10] |
| Hypothyroid | 58.7 ± 4.9 | 3.2 ± 0.4 | [10] |
| Hypothyroid + Vitamin E (20 mg/kg) | 41.5 ± 3.5 | 3.9 ± 0.3 | [10] |
* p < 0.05 compared to the Hypothyroid group. Data are presented as mean ± SD. This study shows the protective effect of Vitamin E against oxidative stress-related liver damage.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying Amineptine-induced hepatotoxicity and its mitigation.
Protocol 1: Induction of Hepatotoxicity with a Tricyclic Antidepressant (Amitriptyline as a model)
-
Animals: Male Wistar rats (200-250 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the experiment.
-
Procedure:
-
Divide the rats into experimental groups (e.g., Control, Amitriptyline, Amitriptyline + Protective Agent).
-
Administer Amitriptyline hydrochloride intraperitoneally (i.p.) at a dose of 100 mg/kg body weight daily for four weeks.[5][11] The control group receives an equivalent volume of saline.
-
For mitigation studies, administer the protective agent (e.g., N-acetylcysteine, Silymarin, Vitamin E) at the desired dose and route, typically prior to Amitriptyline administration.
-
At the end of the treatment period, collect blood samples for biochemical analysis and euthanize the animals for liver tissue collection.
-
Protocol 2: Assessment of Liver Function - Serum ALT and AST Levels
-
Sample Collection: Collect blood via cardiac puncture or from the tail vein into tubes without anticoagulant.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Analysis:
-
Use commercially available kits for the determination of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) activities.
-
Follow the manufacturer's instructions for the assay. The principle typically involves a kinetic spectrophotometric method.
-
Measure the change in absorbance at a specific wavelength (e.g., 340 nm) and calculate the enzyme activity in Units per Liter (U/L).
-
Protocol 3: Measurement of Oxidative Stress Markers in Liver Tissue
-
Tissue Preparation:
-
Excise the liver, wash with ice-cold saline, and blot dry.
-
Homogenize a known weight of liver tissue in ice-cold phosphate (B84403) buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C and collect the supernatant for analysis.
-
-
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Mix the liver homogenate supernatant with thiobarbituric acid (TBA) reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Use a commercial kit and follow the manufacturer's protocol. The activity is typically expressed as units per milligram of protein.
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2).
-
The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
-
Protocol 4: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained slides under a light microscope for pathological changes such as necrosis, inflammation, steatosis, and sinusoidal dilation.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Amineptine-induced hepatotoxicity.
Caption: Potential mitigation pathways for Amineptine hepatotoxicity.
Caption: General experimental workflow for animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Chronic Mild Stress and Imipramine on the Markers of Oxidative Stress and Antioxidant System in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E Prevented Hepatic and Renal Tissue Damage in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
Optimizing Amineptine hydrochloride dosage for behavioral studies in dogs
Technical Support Center: Amineptine Hydrochloride in Canine Research
IMPORTANT REGULATORY AND ETHICAL CONSIDERATIONS
Amineptine is a controlled substance with a history of withdrawal from human pharmaceutical markets due to a potential for abuse and hepatotoxicity.[1][2][3] In the United States, Amineptine is classified as a Schedule I controlled substance, indicating it has no currently accepted medical use and a high potential for abuse.[4] Researchers must obtain all necessary federal and local licenses (e.g., from the Drug Enforcement Administration in the U.S.) before acquiring or using this compound. All experimental plans must be submitted to and approved by an appropriate institutional animal care and use committee (IACUC) or equivalent ethical oversight body.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is an atypical tricyclic antidepressant.[1] Its primary mechanism of action is the selective inhibition of dopamine (B1211576) reuptake, and to a lesser extent, norepinephrine (B1679862) reuptake.[2][4][5] This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission, which is thought to be responsible for its effects on mood, motivation, and attention.[2][6] Unlike many other tricyclic antidepressants, it has weak or no interaction with serotonin, adrenergic, histamine, or muscarinic acetylcholine (B1216132) receptors.[1][3]
Q2: What is the pharmacokinetic profile of Amineptine? Detailed pharmacokinetic studies in canines are not readily available in published literature. However, studies in humans show that Amineptine has a very short elimination half-life of approximately 0.8 to 1.0 hours for the parent drug and 1.5 to 2.5 hours for its major metabolite.[1] The time to reach peak plasma concentration in humans is about 1 hour.[1] Metabolic pathways in dogs, rats, and humans are similar, but the route of excretion differs; fecal excretion is predominant in dogs, while urinary excretion is the major route in humans.[7]
Q3: Has Amineptine been used in canine behavioral studies before? Yes, there is published research on the use of Amineptine in dogs to study its effects on complex learned behaviors. A key study investigated its impact on performance in a temporal regulation task, finding that it could improve performance, vigilance, and attention within a specific dose range.[6][8]
Troubleshooting Guide
Q4: Issue: No observable behavioral effect at the initial dose.
-
Possible Cause: The initial dose may be below the therapeutic threshold for the desired behavioral change.
-
Solution: The effective oral dose range observed to improve performance in Beagle dogs is between 2.5 and 10 mg/kg.[6][8] If you start at the low end of this range (e.g., 2.5 mg/kg) and see no effect, a systematic dose escalation is a standard approach.[9] Ensure an adequate washout period between dose administrations; the published study used a two-week interval between doses.[8]
Q5: Issue: Negative or inverse behavioral effects are observed (e.g., decreased performance).
-
Possible Cause: The dose may be too high, leading to over-stimulation or other adverse effects.
-
Solution: In a study with dogs, an oral dose of 20 mg/kg resulted in an inverse effect, significantly decreasing correct responses.[6][8] If you observe a decline in performance or the emergence of adverse behaviors, the dose should be reduced. It is critical to establish a maximum tolerated dose (MTD) in preliminary dose-ranging studies.[9]
Q6: Issue: The dog exhibits adverse effects such as agitation, sedation, or gastrointestinal upset.
-
Possible Cause: These are potential side effects of tricyclic antidepressants.[10] While the specific canine study did not detail these effects, general pharmacology suggests they are possible.
-
Solution:
-
Observe and Document: Record all clinical signs, their severity, and their timing relative to drug administration.
-
Reduce Dose: The first step is to lower the dose for subsequent trials once the animal has returned to baseline.
-
Consult a Veterinarian: Any significant adverse event should be discussed with a veterinarian.
-
Consider Discontinuation: If adverse effects persist even at lower doses, discontinuation of the study for that subject may be necessary.
-
Q7: Issue: There is high variability in behavioral responses between subjects.
-
Possible Cause: Individual differences in metabolism, temperament, or sensitivity to the drug can cause variability. Inconsistent experimental procedures can also contribute.
-
Solution:
-
Standardize Protocols: Ensure that all procedures, including handling, environment, and the timing of administration and testing, are strictly standardized.[11]
-
Subject Selection: Use a homogenous group of animals where possible (e.g., same breed, age, sex, and behavioral history).
-
Baseline Measurement: Collect robust baseline behavioral data before drug administration to quantify each individual's normal performance and variability.
-
Pharmacokinetic Sampling: If feasible, incorporating pharmacokinetic analysis by measuring plasma drug concentrations can help determine if variability is due to differences in drug exposure.[12]
-
Data Presentation
Table 1: Summary of this compound Dosage in a Canine Behavioral Study Source: Bruhwyler et al., Pharmacol Biochem Behav, 1993[6][8]
| Dose (Oral) | Number of Subjects | Key Behavioral Outcome |
| 2.5 mg/kg | 6 male Beagles | Improved performance; significant increase in reinforcement rate. |
| 5.0 mg/kg | 6 male Beagles | Improved performance; significant increase in reinforcement rate. |
| 7.5 mg/kg | 6 male Beagles | Improved performance; significant increase in reinforcement rate. |
| 10 mg/kg | 6 male Beagles | Improved performance; significant increase in reinforcement rate. |
| 20 mg/kg | 6 male Beagles | Inverse effect ; significant decrease in the peak of correct responses. |
Table 2: Human Pharmacokinetic Parameters for Amineptine Disclaimer: This data is from human studies and may not be representative of canine pharmacokinetics. It is provided for reference only due to the lack of available canine-specific data. Source: Wikipedia, citing relevant primary literature[1]
| Parameter | Value (after 100 mg oral dose) |
| Mean Peak Plasma (Cmax) | 772 ng/mL |
| Time to Peak Plasma (Tmax) | ~1 hour |
| Elimination Half-Life (Parent) | 0.8 - 1.0 hours |
| Elimination Half-Life (Metabolite) | 1.5 - 2.5 hours |
Experimental Protocols
Protocol 1: Example Protocol from a Published Canine Study (Bruhwyler et al., 1993) [8]
-
1. Subjects and Housing: Six conditioned male Beagle dogs, weighing 13-16 kg, were used.
-
2. Behavioral Apparatus: An operant conditioning chamber where dogs were trained on a Differential Reinforcement of Response Duration (DRRD) schedule. This task requires the dog to hold a response for a specific duration to receive a reward.
-
3. Stabilization: Dogs were trained on the DRRD schedule until their performance stabilized (e.g., >60% correct responses for over 30 sessions).
-
4. Drug Administration:
-
This compound was administered orally in a capsule.
-
The drug was given 1 hour before the start of the experimental session.
-
Doses (2.5, 5.0, 7.5, 10, and 20 mg/kg) were administered every two weeks in a random order to ensure a sufficient washout period and to control for order effects.
-
-
5. Behavioral Testing: Experimental sessions began 1 hour post-administration and were limited to a maximum time or number of reinforcements.
-
6. Data Analysis: Key metrics included response rate, reinforcement rate, and the temporal distribution of response durations.
Protocol 2: General Framework for a Dose-Finding Study in Dogs
This is a generalized protocol based on best practices for preclinical dose-ranging studies.[9][13]
-
1. Subject Selection and Acclimation:
-
Select healthy, well-socialized dogs.
-
Allow for an acclimation period of at least one week to the facility, handlers, and testing environment before any procedures begin.
-
-
2. Baseline Data Collection:
-
Conduct multiple sessions of the chosen behavioral test (e.g., open field, novel object, cognitive task) without any drug administration to establish a stable baseline for each dog.
-
-
3. Dose Formulation and Administration:
-
Prepare doses accurately. Oral administration in a capsule or palatable treat is common.
-
The starting dose should be based on available literature or interspecies scaling from rodent data. For Amineptine, 2.5 mg/kg would be a literature-supported starting point.[8]
-
-
4. Dose Escalation and Observation:
-
Use a dose-incrementation process (e.g., 2x or 3x dose increments are common).[9]
-
Administer a single dose and observe the animal continuously for the first few hours for acute adverse effects and at regular intervals for at least 24-48 hours.
-
Conduct behavioral testing at the predicted Tmax (e.g., 1 hour post-dose based on human data).[1]
-
Ensure a sufficient washout period (e.g., 1-2 weeks) between escalating doses to allow for complete drug elimination.
-
-
5. Data Collection and MTD Determination:
-
Record behavioral data from the standardized test.
-
Monitor for clinical signs of toxicity (e.g., changes in activity, posture, gastrointestinal function, etc.).[9]
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that can be administered without causing severe or unacceptable adverse effects.[9] This MTD is then used to set the high dose for subsequent multi-day studies.
-
Visualizations
Caption: Logic workflow for optimizing Amineptine dosage in a canine study.
Caption: Experimental workflow from the Bruhwyler et al. (1993) study.
Caption: Amineptine's mechanism of action at the dopamine synapse.
References
- 1. Amineptine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Amineptine [bionity.com]
- 4. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Amineptine improves the performance of dogs in a complex temporal regulation schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of amineptine in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amineptine.com [amineptine.com]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Psychotropic Agents for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Methods of behavioral testing in dogs: a scoping review and analysis of test stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Amineptine Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term storage of Amineptine hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the long-term storage of this compound solutions?
While specific long-term stability data for this compound solutions is not extensively documented in publicly available literature, challenges can be inferred from the behavior of structurally related tricyclic antidepressants (TCAs) like Amitriptyline (B1667244). Potential challenges include:
-
Chemical Degradation: this compound can be susceptible to degradation through pathways such as oxidation, hydrolysis, and photodegradation.[1][2] These processes can alter the chemical structure of the molecule, leading to a loss of potency and the formation of potentially interfering byproducts.
-
Physical Instability: Over time, solutions may exhibit physical changes such as precipitation, color change, or changes in viscosity, indicating potential solubility issues or degradation.[3]
-
Influence of Environmental Factors: Storage conditions play a critical role. Factors like temperature, exposure to light, and the pH of the solution can significantly impact the stability of the compound.[1][4]
-
Container Interactions: The choice of storage container can influence stability. For instance, leaching of contaminants from glass containers can catalyze degradation.[2][5]
Q2: What are the likely degradation pathways for this compound in solution?
Based on its chemical structure and the degradation patterns of similar TCAs, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine and the dibenzocycloheptene ring in the Amineptine molecule are potential sites for oxidation. This can be accelerated by the presence of oxygen, metal ions, and light.[1][2]
-
Hydrolysis: Although generally more stable to hydrolysis than esters, the amide linkage in the heptanoic acid side chain could potentially undergo hydrolysis under extreme pH conditions (acidic or basic) and elevated temperatures.[1][6]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.[1][7] It is crucial to protect solutions from light.[4][8]
Q3: What are the ideal storage conditions for this compound solutions?
To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at controlled, cool temperatures, and avoid repeated freeze-thaw cycles. Refrigeration (2-8 °C) is generally advisable.
-
Light: Protect solutions from light by using amber-colored vials or by storing them in the dark.[4][8]
-
pH: Maintain the pH of the solution within a stable range. Buffering the solution may be necessary to prevent pH shifts that could accelerate degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in the Solution | ∙ Exceeded solubility limit∙ Temperature fluctuations∙ pH shift∙ Degradation product formation | ∙ Gently warm the solution to see if the precipitate redissolves.∙ Verify the concentration against the known solubility of this compound.∙ Check and adjust the pH of the solution.∙ If precipitation persists, the solution may be degraded and should be discarded. Prepare a fresh solution. |
| Color Change (e.g., yellowing) | ∙ Oxidation of the Amineptine molecule∙ Photodegradation | ∙ Ensure the solution is protected from light by using amber vials and storing in the dark.∙ Purge the container headspace with an inert gas to minimize oxygen exposure.∙ Consider adding an antioxidant, but validate for compatibility and potential interference with experiments.[1][2] |
| Loss of Potency or Inconsistent Experimental Results | ∙ Chemical degradation of this compound∙ Adsorption to the container surface | ∙ Prepare fresh solutions more frequently.∙ Perform a stability study under your specific storage conditions to determine the usable shelf-life.∙ Use low-binding storage containers. |
Data Presentation: Hypothetical Stability Data
Due to the limited availability of specific quantitative stability data for this compound solutions, the following table is presented for illustrative purposes to guide researchers in structuring their own stability studies.
| Storage Condition | Time Point | Concentration (mg/mL) | Appearance | pH | Degradation Products (%) |
| 2-8°C, Protected from Light | 0 Months | 10.0 | Clear, Colorless | 5.5 | < 0.1 |
| 3 Months | 9.9 | Clear, Colorless | 5.5 | 0.2 | |
| 6 Months | 9.8 | Clear, Colorless | 5.4 | 0.5 | |
| 25°C/60% RH, Protected from Light | 0 Months | 10.0 | Clear, Colorless | 5.5 | < 0.1 |
| 3 Months | 9.5 | Faint Yellow | 5.2 | 1.2 | |
| 6 Months | 8.9 | Yellow | 4.9 | 2.8 | |
| 40°C/75% RH, Protected from Light | 0 Months | 10.0 | Clear, Colorless | 5.5 | < 0.1 |
| 1 Month | 8.2 | Yellow | 4.5 | 4.5 | |
| 3 Months | 6.5 | Brownish-Yellow | 4.1 | 9.8 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[6][10]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze for degradation products using a suitable analytical method like HPLC.[6][7]
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and protect it from light.
-
Monitor the degradation over time by analyzing samples at regular intervals.[6]
3. Photodegradation:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
The exposure should be equivalent to the ICH Q1B guideline (1.2 million lux hours and 200 watt hours/square meter).[7][11]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples for degradation.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Poor Oral Bioavailability of Amineptine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals investigating Amineptine hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in a research setting.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the formulation and in vitro/in vivo testing of this compound.
| Problem ID | Issue Encountered | Potential Cause | Suggested Solution |
| AH-BIO-01 | Low and variable drug concentration in plasma after oral administration. | Poor aqueous solubility: this compound, despite being a salt, may exhibit limited solubility in intestinal fluids, leading to incomplete dissolution.[1][2] Extensive first-pass metabolism: The drug is rapidly metabolized in the liver, significantly reducing the amount that reaches systemic circulation.[3][4][5] | - Solubility Enhancement: Employ formulation strategies such as nanoformulations (nanosuspensions, solid lipid nanoparticles) or lipid-based delivery systems (SEDDS, SMEDDS).[1][6][7] - Metabolism Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 enzymes) in pre-clinical models can help identify the impact of first-pass metabolism.[8][9] |
| AH-BIO-02 | High variability in absorption profiles between individual animal subjects. | pH-dependent solubility: The solubility of this compound may be highly dependent on the pH of the gastrointestinal tract, which can vary between subjects. Food effects: The presence or absence of food can significantly alter gastric emptying time and intestinal pH, impacting drug dissolution and absorption.[1] | - Standardize feeding protocols: Ensure consistent fasting or fed states for all subjects in a study group. - Develop pH-independent formulations: Utilize amorphous solid dispersions or cyclodextrin (B1172386) complexes to improve solubility across a range of physiological pH values.[2][10] |
| AH-BIO-03 | Inconsistent results in Caco-2 cell permeability assays. | Low intrinsic permeability: The chemical structure of Amineptine may inherently limit its ability to passively diffuse across the intestinal epithelium.[1][8] Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. | - Use of permeation enhancers: Include well-characterized and non-toxic permeation enhancers in the formulation to transiently increase membrane permeability.[8][11] - Investigate efflux transporter involvement: Conduct bi-directional Caco-2 transport studies and use known P-gp inhibitors to confirm if efflux is a limiting factor. |
| AH-BIO-04 | Formulation instability leading to drug precipitation upon dilution in simulated intestinal fluids. | Supersaturation and precipitation: Some solubility-enhancing formulations create a temporary supersaturated state, which can be unstable and lead to drug crystallization. | - Incorporate precipitation inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain the supersaturated state and prevent drug precipitation. - Optimize lipid-based systems: For Self-Emulsifying Drug Delivery Systems (SEDDS), ensure the formation of stable nanoemulsions upon dilution that can effectively keep the drug solubilized.[1][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely due to a combination of factors. While it is administered as a hydrochloride salt to improve aqueous solubility, its dissolution in the variable pH of the gastrointestinal tract can still be a limiting step.[1][2][12] More significantly, pharmacokinetic data indicates a very short half-life and high plasma clearance, which strongly suggests extensive first-pass metabolism in the liver.[4][5][13] This rapid metabolic breakdown means a substantial fraction of the absorbed drug is eliminated before it can reach systemic circulation.[3] Poor membrane permeability could also be a contributing factor.[8]
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized into lipid-based and nanoparticle-based systems.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[6] They can enhance solubility and absorption by presenting the drug in a solubilized state and can also leverage lipid absorption pathways, potentially reducing first-pass metabolism by promoting lymphatic transport.[11][14][15]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area for dissolution.[7][16] Encapsulating Amineptine in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can also improve its stability and absorption profile.[17][18][19]
Q3: How can I determine if poor permeability or first-pass metabolism is the primary barrier?
A3: A systematic approach involving both in vitro and in vivo experiments is necessary.
-
In Vitro Permeability Assessment: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound. A low apparent permeability coefficient (Papp) would suggest permeability is a significant issue.[7]
-
In Vitro Metabolism Studies: Incubate the drug with liver microsomes to determine its metabolic stability. Rapid degradation in this assay points towards high first-pass metabolism.
-
In Vivo Studies with Portal Vein Cannulation: In animal models, comparing drug concentrations in the portal vein (pre-hepatic) to systemic circulation (post-hepatic) can directly quantify the extent of first-pass extraction by the liver.
Q4: Are there any chemical modification strategies to improve the bioavailability of Amineptine?
A4: Yes, a prodrug approach could be considered.[1] This involves chemically modifying the Amineptine molecule to create a more soluble or permeable derivative that, once absorbed, is converted back to the active parent drug by enzymes in the body.[20] For instance, esterification of the carboxylic acid group could increase lipophilicity and membrane permeability. However, this requires significant medicinal chemistry effort and re-evaluation of the compound's pharmacology and toxicology.[21]
Section 3: Experimental Protocols
Protocol: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath shaker
Methodology:
-
Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the solubility results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the predetermined amount of this compound to the mixture.
-
Vortex and sonicate until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm is generally desirable.[22]
-
Protocol: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to improve oral bioavailability and provide controlled release.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or probe sonicator
-
Ultrapure water
Methodology:
-
Lipid and Surfactant Selection: Choose a lipid in which the drug has reasonable solubility and a biocompatible surfactant to stabilize the nanoparticle dispersion.
-
Preparation by High-Pressure Homogenization:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Separately, prepare an aqueous surfactant solution heated to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Immediately process the pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, PDI, and surface charge (zeta potential) using a DLS instrument.
-
Entrapment Efficiency: Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the entrapment efficiency using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Poor Bioavailability
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Diagram 2: Formulation Strategy Decision Pathway
Caption: Decision pathway for selecting a suitable formulation strategy.
Diagram 3: Lipid-Based Drug Delivery System Workflow
Caption: Experimental workflow for developing a SEDDS formulation.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amineptine ( Survector ) : pharmacokinetics [amineptine.com]
- 5. Pharmacokinetics of amineptine after single-dose, repeated treatment and study of the at-risk populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Single-dose pharmacokinetics of amineptine and of its main metabolite in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The future of lipid-based drug delivery systems | CAS [cas.org]
- 19. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 21. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
- 22. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amineptine Hydrochloride Cross-Reactivity in Immunoassays
Welcome to the technical support center for troubleshooting immunoassay cross-reactivity of Amineptine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential issues of non-specific binding and false-positive results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for immunoassay cross-reactivity?
Amineptine is a tricyclic antidepressant (TCA) that acts as a selective dopamine (B1211576) reuptake inhibitor.[1] Due to its tricyclic core structure, it is structurally similar to other TCAs like amitriptyline (B1667244) and imipramine, which are common targets for commercially available immunoassay kits.[2][3][4] This structural similarity creates a high potential for the antibodies used in these assays to bind to Amineptine, leading to false-positive results or inaccurate quantification.[5][6]
Q2: Which types of immunoassays are most likely to show cross-reactivity with Amineptine?
Immunoassays designed to detect tricyclic antidepressants as a class are highly susceptible to cross-reactivity with Amineptine.[2][7] These assays often use polyclonal antibodies that recognize the common tricyclic structure.[5] Competitive immunoassay formats are generally more prone to cross-reactivity from structurally similar compounds than sandwich assays.[8]
Q3: Are there any known metabolites of Amineptine that could also cause cross-reactivity?
Yes, Amineptine is metabolized in the body, primarily by cytochrome P-450 enzymes.[9][10] The resulting metabolites may retain the core tricyclic structure and can also be recognized by the assay antibodies, contributing to the overall cross-reactivity. It is known that metabolites of other drugs can cause immunoassay interference.[11][12] Therefore, when troubleshooting, it's important to consider that both the parent drug and its metabolites could be contributing to a false-positive signal.
Q4: What are the initial steps to take if I suspect Amineptine is causing a false-positive result in my immunoassay?
If you suspect Amineptine is causing a false-positive result, the first step is to confirm the result with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] If a confirmatory method is not available, you can perform a series of in-assay troubleshooting experiments, such as serial dilution and a spike and recovery experiment, to investigate the potential for cross-reactivity.
Troubleshooting Guides
Guide 1: Investigating a Suspected False-Positive Result
If you observe a positive result in a sample that should not contain the target analyte of your immunoassay but is known to contain Amineptine, follow this workflow to investigate potential cross-reactivity.
Caption: Workflow for investigating a suspected false-positive result due to Amineptine.
Guide 2: Interpreting Troubleshooting Experiment Results
-
Serial Dilution and Parallelism: If the dose-response curve of the serially diluted sample is not parallel to the standard curve of the assay, it suggests that a component in the sample matrix, such as a cross-reacting substance, is interfering with the assay.[13][14]
-
Spike and Recovery: If you spike a known amount of the assay's target analyte into your sample matrix containing Amineptine and recover significantly more or less than the spiked amount (typically outside of an 80-120% recovery range), this indicates interference.[15][16][17]
Experimental Protocols
Protocol 1: Serial Dilution and Parallelism Analysis
Objective: To determine if the dose-response of a sample containing Amineptine is parallel to the assay's standard curve.
Methodology:
-
Prepare a series of dilutions of the suspect sample (e.g., 1:2, 1:4, 1:8, 1:16) using the same diluent as the standard curve.
-
Run the diluted samples in the immunoassay alongside the standard curve.
-
Plot the optical density (or other signal) versus the dilution factor for the sample and the concentration for the standard curve.
-
Visually inspect if the slopes of the two curves are parallel. For a more quantitative assessment, statistical software can be used to compare the slopes.
-
Interpretation: Non-parallel curves are indicative of matrix effects or cross-reactivity.[18]
Protocol 2: Spike and Recovery Experiment
Objective: To assess whether the presence of Amineptine in a sample matrix affects the measurement of the target analyte.
Methodology:
-
Divide a sample known to contain Amineptine into two aliquots.
-
"Spike" one aliquot with a known concentration of the immunoassay's target analyte. The concentration of the spike should be in the mid-range of the standard curve.
-
The other aliquot remains unspiked.
-
Prepare a control spike by adding the same amount of the target analyte to the assay diluent.
-
Measure the concentration of the target analyte in all three samples (spiked sample, unspiked sample, and control spike) using the immunoassay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of control spike] x 100
-
Interpretation: A recovery significantly different from 100% (e.g., outside 80-120%) suggests interference from the sample matrix.[15][16][19]
Quantitative Data on TCA Cross-Reactivity
| Compound | Target Analyte | Concentration for Equivalent Signal (ng/mL) |
| Amitriptyline | Nortriptyline (B1679971) | 100 |
| Imipramine | Nortriptyline | 125 |
| Doxepin | Nortriptyline | 200 |
| Cyclobenzaprine | Nortriptyline | 150 |
| Quetiapine | Desipramine | >10,000 |
Note: This data is illustrative and compiled from various sources on TCA immunoassays. Actual cross-reactivity will vary depending on the specific antibody and assay format.
Logical Relationship of Immunoassay Components and Interference
The following diagram illustrates how a cross-reacting substance like Amineptine can interfere in a competitive immunoassay.
Caption: Competition for antibody binding in the presence of a cross-reactant.
By understanding the principles of immunoassay cross-reactivity and utilizing the troubleshooting guides and experimental protocols provided, researchers can effectively investigate and mitigate potential interference from this compound in their experiments.
References
- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross hepatotoxicity between tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. blog.averhealth.com [blog.averhealth.com]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Metabolic activation of the tricyclic antidepressant amineptine--I. Cytochrome P-450-mediated in vitro covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of parallelism and nonparallelism in bioassay dilution curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 15. woongbee.com [woongbee.com]
- 16. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 18. biosensis.com [biosensis.com]
- 19. pblassaysci.com [pblassaysci.com]
Technical Support Center: LC-MS/MS Analysis of Amineptine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of an LC-MS/MS method for the analysis of Amineptine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: I am not seeing any peak for Amineptine, or the signal is very low. What are the possible causes and solutions?
A1: Low or no signal for Amineptine can stem from several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:
-
Sample Preparation:
-
Inefficient Extraction: Amineptine is a moderately lipophilic compound. Ensure your extraction method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE, or Protein Precipitation - PPT) is optimized for good recovery. For plasma samples, a simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is often a good starting point. However, for cleaner extracts and better sensitivity, SPE with a mixed-mode cation exchange sorbent is recommended.
-
Sample Degradation: Amineptine can be susceptible to degradation. Ensure samples are stored properly (frozen at -20°C or below) and processed promptly. Avoid repeated freeze-thaw cycles.
-
-
Chromatography:
-
Poor Retention: If Amineptine is not retained on your reversed-phase column (e.g., C18), it may be eluting in the solvent front with other unretained matrix components, leading to ion suppression. Ensure your mobile phase has an appropriate aqueous component and a suitable pH. The use of a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure Amineptine is in its protonated form, which is generally well-retained on C18 columns.
-
Incorrect Mobile Phase Composition: Verify the composition of your mobile phases. An unexpectedly high organic content at the start of your gradient can cause the analyte to elute too quickly.
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Double-check that you are using the correct precursor and product ion m/z values for Amineptine. The protonated molecule [M+H]⁺ for Amineptine is m/z 338.2. Common product ions can be predicted based on the fragmentation of the tricyclic core and the amino acid side chain.
-
Suboptimal Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters. Optimize the gas temperatures, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. These parameters can vary significantly between different instruments.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of Amineptine. To diagnose this, you can perform a post-column infusion experiment. If ion suppression is significant, improve your sample clean-up or modify your chromatographic method to separate Amineptine from the interfering components.
-
Q2: My Amineptine peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape is a common issue in LC-MS/MS analysis. Here are some potential causes and solutions:
-
Peak Tailing:
-
Secondary Interactions: Amineptine, being a secondary amine, can exhibit secondary interactions with residual silanol (B1196071) groups on the silica-based column packing. This can be mitigated by:
-
Using a column with end-capping (e.g., most modern C18 columns).
-
Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (note: TEA can cause ion suppression).
-
Operating at a lower pH (e.g., with 0.1% formic acid) to ensure the amine is fully protonated and to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte. Wash your column with a strong solvent (e.g., a high percentage of isopropanol (B130326) or acetonitrile).
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak fronting. Ideally, your sample solvent should be the same as or weaker than the initial mobile phase.
-
Column Overload: Severe column overload can also manifest as peak fronting.
-
Q3: I'm observing high background noise or interfering peaks in my chromatogram. What should I do?
A3: High background noise or interfering peaks can compromise the sensitivity and accuracy of your analysis. Here are some steps to address this:
-
Improve Sample Preparation: The most common source of interferences is the sample matrix. Enhance your sample clean-up procedure. If you are using protein precipitation, consider switching to SPE or LLE for a cleaner extract.
-
Check for Contamination:
-
Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.
-
Glassware and Vials: Use clean glassware and vials. Plasticizers from plastic containers can be a source of contamination.
-
Carryover: If you see the interference in blank injections following a high-concentration sample, you may have carryover. Optimize your autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration.
-
-
Optimize Chromatography: Adjust your chromatographic gradient to better separate Amineptine from the interfering peaks.
-
Increase Mass Spectrometer Specificity: Ensure your MRM transitions are specific to Amineptine. You can check for interferences by analyzing a blank matrix sample and monitoring the Amineptine MRM transitions. If an interfering peak is observed at the same retention time, you may need to find more specific product ions.
Q4: My retention time for Amineptine is shifting between injections. What is causing this and how can I fix it?
A4: Retention time shifts can be problematic for high-throughput analysis and can indicate a problem with your LC system.
-
Insufficient Column Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Mobile Phase Issues:
-
Inconsistent Composition: If you are preparing your mobile phases manually, ensure they are prepared consistently each time. Small variations in pH or solvent ratios can lead to retention time shifts.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the pump, causing flow rate fluctuations and retention time shifts.
-
-
Pump Performance: Fluctuations in pump pressure can indicate a leak in the system or a problem with the pump seals. Address any leaks and perform regular maintenance on your LC pump.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in column temperature will affect retention times.
Experimental Protocols
The following are representative experimental protocols for the LC-MS/MS analysis of this compound in human plasma. These should be considered as a starting point and may require further optimization for your specific instrumentation and application.
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of Amineptine or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V (instrument dependent) |
| Source Temperature | ~500°C (instrument dependent) |
| Nebulizer Gas (GS1) | 50 psi (instrument dependent) |
| Heater Gas (GS2) | 50 psi (instrument dependent) |
| Curtain Gas (CUR) | 30 psi (instrument dependent) |
| Collision Gas (CAD) | Nitrogen, Medium setting (instrument dependent) |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that should be aimed for during method validation.
Table 1: Proposed MRM Transitions for Amineptine and its Major Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Amineptine | 338.2 | To be determined empirically | To be determined empirically |
| Amineptine Metabolite | 310.2 | To be determined empirically | To be determined empirically |
Note: Specific product ions for Amineptine should be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would result from the cleavage of the heptanoic acid side chain and fragmentation of the dibenzocycloheptene ring.
Table 2: Typical Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ) | Within ±20% of nominal concentration |
| Accuracy (other QCs) | Within ±15% of nominal concentration |
| Precision (at LLOQ) | ≤ 20% RSD |
| Precision (other QCs) | ≤ 15% RSD |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible (typically > 70%) |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the LC-MS/MS analysis of Amineptine.
Troubleshooting Logic for Low/No Signal
Caption: Troubleshooting decision tree for low or no Amineptine signal.
Technical Support Center: Managing Amineptine Hydrochloride-Induced Psychomotor Stimulation in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Amineptine hydrochloride-induced psychomotor stimulation in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to psychomotor stimulation?
This compound is an atypical tricyclic antidepressant that primarily acts as a selective dopamine (B1211576) reuptake inhibitor.[[“]] By blocking the dopamine transporter (DAT), Amineptine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This heightened dopamine signaling in brain regions associated with motor control and reward, such as the striatum and nucleus accumbens, is the principal cause of the observed psychomotor stimulation, including hyperactivity and stereotyped behaviors.[2][3]
Q2: What are the typical doses of this compound used to induce psychomotor stimulation in rodents?
In mice, intraperitoneal (i.p.) administration of Amineptine at doses ranging from 5 to 40 mg/kg has been shown to induce a dose-dependent increase in locomotor activity.[4] A dose of 20 mg/kg is often used to produce a robust and sustained hyperactivity that can last for about 8 hours.[4] For dogs, oral administration of 2.5 to 10 mg/kg has been shown to affect performance and activity.[5] Researchers should always perform pilot studies to determine the optimal dose for their specific animal strain and experimental conditions.
Q3: How can I prepare this compound for intraperitoneal injection in my animal studies?
Recommended General Protocol:
-
Vehicle Selection: Sterile, isotonic saline (0.9% NaCl) is a commonly used and appropriate vehicle.
-
Solubility: this compound is a salt and should be soluble in aqueous solutions. If solubility issues arise, gentle warming or the use of a minimal amount of a solubilizing agent compatible with in vivo studies (e.g., a few drops of Tween 80) may be considered, though this should be validated for its own behavioral effects.
-
Preparation Steps:
-
Weigh the required amount of this compound powder using a calibrated scale.
-
In a sterile container, dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration.
-
Ensure complete dissolution. Vortexing or gentle agitation can be used.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent infection.
-
-
Stability: Aqueous solutions of similar hydrochloride salts are often recommended to be used fresh and not stored for more than one day.[6] It is best practice to prepare the solution on the day of the experiment.
-
Administration: The prepared solution should be at room temperature or warmed to body temperature before injection to minimize discomfort to the animal.[7]
Q4: Which behavioral tests are most appropriate for quantifying Amineptine-induced psychomotor stimulation?
The most common and effective behavioral tests include:
-
Open-Field Test: This assay measures horizontal and vertical locomotor activity, as well as exploratory behavior.[8][9][10][11][12][13][14] Key parameters to measure are distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Locomotor Activity Chambers: These are specialized chambers equipped with infrared beams to automatically record and quantify an animal's movement over time. This method provides a continuous and objective measure of hyperactivity.[4]
-
Stereotypy Rating Scales: At higher doses, Amineptine can induce stereotyped behaviors (repetitive, invariant movements). These can be quantified using a rating scale that scores the intensity and type of stereotypies observed.[12][15][16]
Troubleshooting Guides
Problem 1: High Variability in Behavioral Responses to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Genetic Differences Between Animals | Different strains and even sub-strains of mice can exhibit significant variations in their behavioral responses to psychoactive drugs.[17] It is crucial to use a consistent inbred strain for all experiments. If using an outbred stock, a larger number of animals per group may be necessary to account for genetic variability. |
| Environmental Stressors | Factors such as noise, lighting conditions, and odors in the testing room can significantly impact rodent behavior. Maintain a consistent and controlled testing environment. Acclimate the animals to the testing room for at least 30-60 minutes before starting the experiment. |
| Experimenter-Induced Variability | The way animals are handled can be a major source of variability. All experimenters should be trained on and adhere to a standardized handling and injection protocol. Ideally, a single experimenter should conduct all behavioral testing for a given study. |
| Circadian Rhythm | The time of day when testing is conducted can influence locomotor activity. Perform all behavioral tests at the same time of day to minimize variations due to the animals' natural circadian rhythms. |
| Inconsistent Drug Administration | Inaccurate or inconsistent injection volumes can lead to variable drug exposure.[3] Use calibrated equipment and ensure all personnel are proficient in the chosen administration technique. |
Problem 2: Animals Exhibit Seizures or Other Adverse Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Drug Overdose | The dose of this compound may be too high for the specific strain or individual animal. Immediately reduce the dose in subsequent experiments. Conduct a dose-response study to determine the optimal dose that produces the desired psychomotor stimulation without causing severe adverse effects. |
| Interaction with Other Compounds | If other drugs are being co-administered, there may be a synergistic effect leading to toxicity. Carefully review the pharmacology of all administered compounds and consider potential drug-drug interactions. |
| Rapid Drug Absorption | The route of administration may be leading to a rapid and excessive increase in central dopamine levels. While intraperitoneal injection is standard, consider if the formulation is causing an unexpectedly rapid absorption. Ensure the drug is fully dissolved. |
Experimental Protocols
Protocol 1: Assessment of Amineptine-Induced Hyperactivity in the Open-Field Test
Objective: To quantify the psychomotor stimulant effects of this compound in mice.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., EthoVision, ANY-maze).
-
This compound solution.
-
Vehicle solution (e.g., sterile 0.9% saline).
-
Syringes and needles (e.g., 25-27 gauge).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment begins to allow for habituation to the new environment.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the mice.
-
Test Initiation: 30 minutes after injection, gently place the mouse in the center of the open-field arena.
-
Data Collection: Record the animal's behavior for a predefined period, typically 15-30 minutes. The tracking software will automatically record parameters such as:
-
Total distance traveled.
-
Time spent in the center versus peripheral zones.
-
Number of rearings.
-
-
Post-Test: At the end of the session, return the mouse to its home cage. Thoroughly clean the open-field arena with 70% ethanol between each animal to eliminate olfactory cues.[9][10]
Protocol 2: Management of Amineptine-Induced Hyperactivity with a Dopamine Antagonist
Objective: To assess the efficacy of a dopamine antagonist in reversing the psychomotor stimulant effects of this compound.
Materials:
-
Same as Protocol 1.
-
Dopamine antagonist solution (e.g., haloperidol, SCH 23390, or amisulpride).
Procedure:
-
Acclimation: As in Protocol 1.
-
Antagonist Pre-treatment: Administer the dopamine antagonist or its vehicle at the appropriate pre-treatment time before Amineptine administration. This time will vary depending on the antagonist's pharmacokinetics.
-
Amineptine Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
Behavioral Testing: Conduct the open-field test as described in Protocol 1.
-
Data Analysis: Compare the locomotor activity of animals that received the antagonist and Amineptine to those that received vehicle and Amineptine. A significant reduction in locomotor activity in the antagonist-treated group indicates successful management of the psychomotor stimulation.
Quantitative Data Summary
The following tables summarize dose-response data for Amineptine-induced hyperactivity and its antagonism by various compounds, based on available literature.
Table 1: Dose-Dependent Effect of Amineptine on Locomotor Activity in Mice
| Amineptine Dose (mg/kg, i.p.) | Outcome | Reference |
| 5 - 40 | Dose-dependent increase in hyperactivity. | [4] |
| 20 | Robust and persistent hyperactivity for approximately 8 hours. | [4] |
Table 2: Antagonism of Amineptine (20 mg/kg, i.p.)-Induced Hyperactivity in Mice
| Antagonist | Dose Range | Outcome | Reference |
| Metoclopramide (D2 antagonist) | 1.25 - 120 mg/kg, i.p. | Dose-dependent antagonism; complete antagonism at high doses (80 mg/kg). | [4] |
| SCH 23390 (D1 antagonist) | 7.5 - 8,000 µg/kg, s.c. | Dose-dependent antagonism; complete antagonism at high doses (4,000 µg/kg). | [4] |
| Amisulpride (D2/D3 antagonist) | 1.56 - 50 mg/kg, i.p. | Dose-dependent antagonism; complete antagonism at a relatively low dose (50 mg/kg). | [4] |
| Apomorphine (Dopamine agonist) | 25 - 300 µg/kg, s.c. (low doses) | Significant reduction in hyperactivity by stimulating dopamine autoreceptors. | [4] |
| Reserpine (VMAT inhibitor) | 4 mg/kg, s.c. (24h prior) | Significant reduction in hyperactivity by depleting monoamine stores. | [4] |
| Gammabutyrolactone (GBL) | 100 mg/kg, i.p. (30 min after) | Significant reduction in hyperactivity by inhibiting dopaminergic neuron firing. | [4] |
Visualizations
Caption: Mechanism of Amineptine-induced psychomotor stimulation.
Caption: Workflow for managing Amineptine-induced psychomotor stimulation.
Caption: Troubleshooting high variability in behavioral responses.
References
- 1. consensus.app [consensus.app]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility | MDPI [mdpi.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. youtube.com [youtube.com]
- 12. Morphine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia [frontiersin.org]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating the Selective Dopamine Reuptake Inhibition of Amineptine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amineptine hydrochloride's performance as a selective dopamine (B1211576) reuptake inhibitor against other well-known alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
Executive Summary
This compound is a tricyclic antidepressant that distinguishes itself from other compounds in its class through its primary mechanism of action: the selective inhibition of dopamine reuptake.[1][2] Unlike typical tricyclic antidepressants that primarily target serotonin (B10506) and norepinephrine (B1679862) transporters, Amineptine exhibits a marked preference for the dopamine transporter (DAT).[2][3] This selectivity results in an increased concentration of dopamine in the synaptic cleft, leading to its distinct pharmacological effects. While it demonstrates potent inhibition of dopamine uptake, its effects on norepinephrine reuptake are significantly less pronounced, and it has negligible activity on the serotonin transporter.[3][4] This unique profile makes Amineptine a valuable tool for studying the specific roles of the dopaminergic system in various physiological and pathological processes.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound and other dopamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate greater potency.
| Compound | DAT | SERT | NET | Selectivity (DAT vs. SERT) | Selectivity (DAT vs. NET) |
| This compound | IC₅₀: 1,400 nM[3] | No inhibition[3] | IC₅₀: 10,000 nM[3] | N/A | ~7.1x |
| Bupropion | Kᵢ: 2,800 nM[5] | Kᵢ: 45,000 nM[5] | Kᵢ: 1,400 nM[5] | ~16.1x | ~0.5x |
| Methylphenidate | Kᵢ: 60 nM[6] | Kᵢ: 132,000 nM[6] | Kᵢ: 100 nM[6] | ~2200x | ~1.7x |
| Cocaine | Kᵢ: 230 nM[6] | Kᵢ: 740 nM[6] | Kᵢ: 480 nM[6] | ~3.2x | ~2.1x |
Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions, such as the tissue preparation (e.g., rat striatal synaptosomes, cultured cells expressing human transporters) and the specific radioligand used. The data presented here are representative values from the cited literature.
Experimental Protocols
In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Objective: To quantify the affinity of this compound and comparator drugs for DAT, SERT, and NET by measuring their ability to displace a specific radioligand.
Materials:
-
Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for NET, and brainstem for SERT) or cell lines expressing the specific human transporter.
-
Radioligands:
-
For DAT: [³H]GBR-12935 or [³H]WIN 35,428
-
For SERT: [³H]Paroxetine or [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Test Compounds: this compound, bupropion, methylphenidate, cocaine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., GBR-12935 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, vacuum filtration manifold, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect the appropriate brain region on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Synaptosomal [³H]-Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
Objective: To determine the potency (IC₅₀) of this compound and comparator drugs in inhibiting dopamine uptake into synaptosomes.
Materials:
-
Synaptosome Preparation: Freshly prepared synaptosomes from rat striatum.
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Test Compounds: this compound, bupropion, methylphenidate, cocaine.
-
Assay Buffer: Krebs-Ringer buffer or similar physiological salt solution.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Uptake Control: A known potent dopamine uptake inhibitor (e.g., GBR-12935) or conducting the assay at 4°C.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold or cell harvester, liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata in ice-cold sucrose (B13894) buffer.
-
Homogenize the tissue gently.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in assay buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C for a short period.
-
Initiate the uptake by adding a fixed concentration of [³H]-Dopamine.
-
Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes).
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters, which represents the amount of [³H]-Dopamine taken up by the synaptosomes.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of dopamine reuptake and its inhibition by Amineptine.
Caption: General experimental workflow for in vitro binding and uptake assays.
References
- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of the tricyclic antidepressant amineptine--I. Cytochrome P-450-mediated in vitro covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amineptine Hydrochloride and Other Dopamine Reuptake Inhibitors
A comprehensive examination of Amineptine hydrochloride in relation to other selective dopamine (B1211576) reuptake inhibitors (DRIs) reveals a landscape of nuanced pharmacological profiles. This guide offers a detailed comparison of their mechanisms of action, binding affinities, selectivity, and the experimental methodologies used to characterize them, providing researchers, scientists, and drug development professionals with a vital resource for informed decision-making.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that function by blocking the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD), as well as their potential for abuse.[1][2]
Mechanism of Action of this compound
This compound is an atypical tricyclic antidepressant that distinguishes itself from classical tricyclics through its primary mechanism of action as a selective dopamine reuptake inhibitor.[3][4] It exerts its therapeutic effects by binding to the dopamine transporter, thus increasing the concentration of dopamine in the synaptic cleft.[3][5] This enhancement of dopaminergic signaling is believed to be the foundation of its antidepressant and mood-elevating properties.[3][6] While its primary target is the dopamine system, Amineptine also exhibits a lesser inhibitory effect on norepinephrine (B1679862) reuptake.[3][4] Notably, it has weak or no significant interaction with serotonin (B10506) transporters or various postsynaptic receptors, including cholinergic and histaminergic receptors, which often contribute to the side effects of traditional tricyclic antidepressants.[3][7]
Comparative Pharmacological Profiles
The following tables provide a quantitative comparison of this compound with other notable dopamine reuptake inhibitors: Bupropion, Methylphenidate, Mazindol, and GBR-12909. The data summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |
| Amineptine | 1.4 (IC50)[8] | 10 (IC50)[8] | >10,000[9] | ~7x | >7140x |
| Bupropion | 526[10] | 1,980[10] | 19,000[10] | ~3.8x | ~36x |
| Methylphenidate | ~13[11][12] | ~29[11][12] | >30,000[11][12] | ~2.2x | >2300x |
| Mazindol | ~10.2 (µM, KD)[13] | - | - | - | - |
| GBR-12909 | 1[14][15] | >100[14][16] | >100[14][16] | >100x | >100x |
Note: Data is compiled from various sources and experimental conditions may differ. Ki values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. KD represents the dissociation constant.
Experimental Protocols
The quantitative data presented in this guide are derived from standard neuropharmacological assays. Below are detailed methodologies for two key experimental procedures.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific transporter.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
Synaptosomal membranes prepared from a brain region rich in the transporter of interest (e.g., rat striatum for DAT).
-
Radioligand specific for the transporter (e.g., [³H]GBR-12935 for DAT).
-
Test compound (e.g., this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal [³H]Dopamine Uptake Assay
This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter.
Objective: To determine the inhibitory potency (IC50) of a test compound on dopamine uptake into synaptosomes.
Materials:
-
Synaptosomes prepared from rat striatum.
-
[³H]Dopamine.
-
Test compound (e.g., this compound).
-
Uptake buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or a vehicle control.
-
The uptake reaction is initiated by the addition of a fixed concentration of [³H]Dopamine.
-
The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapid filtration and washing to remove extracellular [³H]Dopamine.
-
The amount of [³H]Dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for characterizing dopamine reuptake inhibitors.
Dopamine signaling at the synapse and the site of action for dopamine reuptake inhibitors.
Workflow for in vitro characterization of a dopamine reuptake inhibitor.
Conclusion
This compound presents a distinct pharmacological profile as a selective dopamine reuptake inhibitor with a secondary, less potent effect on norepinephrine reuptake.[3][4] This contrasts with other DRIs such as Bupropion, which exhibits a more balanced inhibition of both dopamine and norepinephrine transporters, and GBR-12909, which demonstrates high selectivity for the dopamine transporter.[10][14][16] Methylphenidate also primarily acts as a norepinephrine-dopamine reuptake inhibitor.[17] The choice of a specific DRI for research or therapeutic development will depend on the desired level of selectivity and the specific neurochemical pathways being targeted. The provided experimental protocols and comparative data serve as a foundational resource for such endeavors.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. THERAPY WITH AMINEPTINE, A DOPAMINE REUPTAKE INHIBITOR, IN PATIENTS WITH MAJOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|Dopamine Research Compound [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Amineptine - Wikipedia [en.wikipedia.org]
- 8. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amineptine.com [amineptine.com]
- 10. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mazindol | C16H13ClN2O | CID 4020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Methylphenidate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Amineptine Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Amineptine hydrochloride, an atypical tricyclic antidepressant, and the widely prescribed class of selective serotonin (B10506) reuptake inhibitors (SSRIs). This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the distinct pharmacological pathways of these agents to inform research and drug development efforts.
Executive Summary
This compound, a dopamine (B1211576) reuptake inhibitor, has demonstrated antidepressant effects, with some studies suggesting a rapid onset of action. Direct comparative clinical trials with SSRIs are limited, primarily focusing on fluoxetine (B1211875). These studies show mixed results, with some indicating comparable efficacy and others suggesting superiority of fluoxetine. SSRIs, as a class, have a well-established efficacy and safety profile for the treatment of major depressive disorder. Due to the limited availability of direct head-to-head trials for a broader range of SSRIs against Amineptine, this guide also presents data from SSRI versus placebo trials to provide a comprehensive efficacy context.
Data Presentation: Efficacy in Major Depressive Disorder
The following tables summarize the quantitative data from clinical trials comparing this compound with an SSRI (fluoxetine) and from trials comparing various SSRIs with placebo.
Table 1: Head-to-Head Comparison of this compound and Fluoxetine
| Study | Drug/Dosage | N | Duration | Outcome Measure | Results |
| Dalery et al. (1992)[1] | Amineptine 200 mg/day vs. Fluoxetine 20 mg/day | 169 | 90 days | Response Rate (≥50% improvement in MADRS score) | Amineptine: 8.3% (Day 7), 41% (Day 21), 69.2% (Day 42), 83.2% (Day 90)Fluoxetine: 7.7% (Day 7), 37.8% (Day 21), 78.9% (Day 42), 82.1% (Day 90)No statistically significant difference between the two groups. |
| Ferreri (1989)[2] | Amineptine vs. Fluoxetine | 63 | 6 weeks | Therapeutic Effect | Fluoxetine was found to have a more marked therapeutic effect, with better efficacy and fewer side-effects. |
Table 2: Efficacy of Various SSRIs from Placebo-Controlled Trials
| SSRI | Study | N (Active/Placebo) | Duration | Primary Outcome Measure | Key Efficacy Finding |
| Sertraline (B1200038) | Reimherr et al. (1995)[3] | 369 (total) | 6 weeks | Change from baseline in HAM-D | All sertraline doses (50, 100, 200 mg) showed significantly greater improvement than placebo. |
| Paroxetine | Dunbar et al. (1993)[4] | 167/169 | 6 weeks | Change from baseline in HAM-D and MADRS | Paroxetine was significantly superior to placebo on major efficacy variables by week 2. |
| Escitalopram | Lepola et al. (2002)[5] | 155/154 | 8 weeks | Change from baseline in MADRS | Escitalopram (10-20 mg/day) produced a statistically significant therapeutic difference of 2.9 points on the MADRS compared to placebo. |
Experimental Protocols
Detailed methodologies for the key cited studies are outlined below. It is important to note that full protocols for older studies are not always available; the following is based on published information.
Amineptine vs. Fluoxetine (Dalery et al., 1992)[1]
-
Study Design: A 90-day multicenter, randomized, double-blind, parallel-group study.
-
Participants: 169 outpatients aged 18 to 70 years, meeting the DSM-III-R criteria for major depressive disorder.
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available abstract. Standard criteria for antidepressant trials typically include a minimum score on a depression rating scale (e.g., MADRS ≥ 22) and exclude patients with bipolar disorder, psychosis, substance abuse, or significant medical comorbidities.[6]
-
Intervention: Patients were randomly assigned to receive either 200 mg of Amineptine per day or 20 mg of fluoxetine per day. The use of minor tranquilizers was permitted.
-
Assessments: Clinical evaluations were conducted at baseline (Day 0) and on days 7, 21, 42, and 90. An additional evaluation was performed on day 4 if possible. Assessment tools included the Clinical Global Investigation (CGI), Montgomery and Åsberg Depression Rating Scale (MADRS), HARD scale, Widlocher Retardation rating scale, and the Hopkins Symptom Checklist (HSCL).
-
Statistical Analysis: The primary analysis was a comparison of the antidepressant activity between the two groups using the aforementioned scales. A response was defined as at least a 50% improvement in the global MADRS score.
General SSRI vs. Placebo Trial Protocol (Synthesized from multiple sources)
-
Study Design: Typically an 8- to 12-week randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult outpatients with a primary diagnosis of Major Depressive Disorder according to DSM criteria.
-
Inclusion Criteria:
-
Age 18-65 years.
-
Baseline score on the 17-item Hamilton Depression Rating Scale (HAM-D17) of ≥ 18 or a MADRS score of ≥ 22.[6]
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Current substance or alcohol abuse or dependence.
-
Significant or unstable medical illness.
-
Pregnancy or lactation.
-
Known hypersensitivity to the study medication.
-
Treatment with another psychotropic medication within a specified washout period.[6]
-
-
Intervention: Following a placebo lead-in period of 1-2 weeks, eligible patients are randomized to receive either a fixed or flexible dose of the SSRI or a matching placebo.
-
Assessments: Efficacy is typically assessed at baseline and at regular intervals (e.g., weekly or bi-weekly) using standardized depression rating scales such as the HAM-D17 and MADRS. Safety and tolerability are monitored through adverse event reporting, vital signs, and laboratory tests.
-
Statistical Analysis: The primary efficacy endpoint is usually the change from baseline in the total score of the primary depression rating scale. Analysis is often performed on an intent-to-treat (ITT) population using methods such as Analysis of Covariance (ANCOVA) or a mixed-effects model for repeated measures (MMRM).[7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and SSRIs are visualized below.
Caption: Mechanism of action of this compound.
This compound primarily acts as a dopamine reuptake inhibitor.[8] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is believed to underlie its antidepressant effects. It has a much lower affinity for the norepinephrine (B1679862) transporter.[8]
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
SSRIs selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are thought to involve downstream adaptive changes, including alterations in receptor sensitivity and the modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow
The diagram below illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two antidepressant medications.
Caption: Typical experimental workflow for a comparative antidepressant trial.
Conclusion
The available evidence suggests that this compound has antidepressant properties, likely mediated through its unique mechanism as a dopamine reuptake inhibitor. Direct comparisons with SSRIs are scarce and primarily limited to fluoxetine, with results on comparative efficacy being inconsistent. SSRIs, as a class, have a well-documented and broad evidence base supporting their efficacy and are generally considered first-line treatments for major depressive disorder. The distinct pharmacological profiles of Amineptine and SSRIs suggest they may be effective in different subpopulations of patients with depression. Further research, if feasible, would be beneficial to delineate the specific patient characteristics that predict a preferential response to dopaminergic versus serotonergic antidepressants.
References
- 1. The clinical effectiveness of sertraline in primary care and the role of depression severity and duration (PANDA): a pragmatic, double-blind, placebo-controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open, baseline controlled evaluation of sertraline safety and efficacy in the treatment of depression in Thai patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Table 1, Inclusion/Exclusion Criteria For Studies Of Treatment-Resistant Depression - Definition of Treatment-Resistant Depression in the Medicare Population - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A statistical analysis plan for a randomized clinical trial to evaluate the efficacy and safety of ethosuximide in patients with treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Amineptine Hydrochloride and Bupropion for Antidepressant Efficacy
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the antidepressant properties of amineptine hydrochloride and bupropion (B1668061). It synthesizes experimental data on their mechanisms of action, clinical efficacy, pharmacokinetics, and side effect profiles to inform research and development in psychopharmacology.
Introduction
Amineptine and bupropion are both classified as atypical antidepressants, primarily modulating catecholaminergic systems, which distinguishes them from more common antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs). Amineptine, a tricyclic antidepressant (TCA), was developed in the 1960s and is known for its potent and rapid effects, but its clinical use has been curtailed in many countries due to concerns about abuse potential and hepatotoxicity. Bupropion, an aminoketone antidepressant, was approved for medical use in the United States in 1985 and remains a widely prescribed treatment for major depressive disorder (MDD) and seasonal affective disorder, and as an aid for smoking cessation. This guide evaluates the pharmacological and clinical data of both compounds to provide a comparative perspective on their antidepressant effects.
Mechanism of Action
The antidepressant effects of both amineptine and bupropion are attributed to their ability to increase the synaptic availability of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). However, their primary targets and potency differ significantly.
This compound: Amineptine functions as a selective and mixed dopamine reuptake inhibitor and releasing agent. It also inhibits norepinephrine reuptake, but to a much lesser extent. Unlike most TCAs, amineptine has minimal impact on serotonin reuptake and shows very weak or no interaction with postsynaptic serotonergic, adrenergic, histaminergic, or muscarinic acetylcholine (B1216132) receptors. This selective action on the dopaminergic system, particularly the mesolimbocortical pathways, is thought to underlie its rapid efficacy, especially in improving psychomotor retardation and anhedonia.
Bupropion: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic receptor antagonist. Its pharmacological activity is largely due to its active metabolites, such as hydroxybupropion, which are present at higher plasma concentrations than the parent drug. While it inhibits both norepinephrine and dopamine transporters (NET and DAT), its effect on dopamine reuptake in humans at clinical doses is considered modest. Bupropion and its metabolites lack clinically significant affinity for postsynaptic receptors, which contributes to their distinct side effect profile compared to TCAs and SSRIs.
Signaling Pathway Diagram
The following diagram illustrates the distinct mechanisms of amineptine and bupropion at a catecholaminergic synapse.
Caption: Comparative mechanisms of Amineptine and Bupropion at the synapse.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro inhibitory potencies of amineptine, bupropion, and its primary active metabolite, hydroxybupropion, at the dopamine and norepinephrine transporters.
| Compound | Transporter | IC₅₀ (µM) | Species / Assay | Reference |
| Amineptine | DAT | 1.4 | Rat striatal synaptosomes | [1][2] |
| NET | 10.0 | Rat brain synaptosomes | [1][2] | |
| Bupropion (racemic) | DAT | 1.9 - 3.4 | Mouse/Human cells | [3][4] |
| NET | 1.9 - 6.5 | Mouse/Human cells | [4] | |
| Hydroxybupropion (racemic) | DAT | 1.7 (>10 in some assays) | Mouse striatal synaptosomes | [3] |
| NET | 1.7 | Mouse striatal synaptosomes | ||
| (2S,3S)-Hydroxybupropion | DAT | 0.52 | Mouse striatal synaptosomes | [3] |
| NET | 0.52 | Mouse striatal synaptosomes |
Note: IC₅₀ values can vary based on experimental conditions and assay type. The data presented are representative values from the cited literature.
Comparative Clinical Efficacy
Direct, head-to-head clinical trials comparing amineptine and bupropion are lacking. Therefore, their efficacy is compared based on studies against common reference antidepressants, such as TCAs and SSRIs.
Amineptine: Clinical studies have demonstrated the efficacy of amineptine in various forms of depression. A notable feature reported in several studies is its rapid onset of action, particularly on symptoms of psychomotor retardation and apathy.
-
In a multicenter study involving 1354 depressed patients, amineptine demonstrated broad efficacy.
-
A double-blind study comparing amineptine (200 mg/day) with amitriptyline (B1667244) (75 mg/day) found similar overall improvement but noted a more rapid action of amineptine on depressed mood and psychomotor retardation.
-
When compared with fluoxetine (B1211875) in a 90-day multicenter study, the overall efficacy of the two drugs did not differ, but amineptine showed a more marked improvement in scores on day 4 and was significantly superior on the retardation pole of the mood, anxiety, retardation, danger (MARD) scale.
Bupropion: The efficacy of bupropion in MDD is well-established and comparable to that of other first-line antidepressants.
-
Numerous double-blind, placebo-controlled trials have confirmed its effectiveness in both inpatients and outpatients.
-
Comparative studies have shown that bupropion has efficacy comparable to SSRIs and other antidepressants. A pooled analysis of seven studies found that bupropion and SSRIs produced identical remission rates.
-
Bupropion is noted to be more effective than SSRIs at improving symptoms of fatigue and hypersomnia.
-
Multiple studies comparing bupropion to amitriptyline found equal therapeutic response, but with a more favorable side effect profile for bupropion.
| Study Type | Comparison | Key Efficacy Findings | Reference |
| Amineptine vs. Amitriptyline | Double-blind, controlled | Similar overall efficacy; Amineptine showed more rapid action on depressed mood and psychomotor retardation. | [3] |
| Amineptine vs. Fluoxetine | Double-blind, multicenter | Similar overall efficacy over 90 days; Amineptine showed faster improvement (day 4) and was superior for psychomotor retardation. | |
| Bupropion vs. Amitriptyline | Double-blind, controlled (multiple) | Equal therapeutic efficacy after 4 weeks. | |
| Bupropion vs. SSRIs | Pooled analysis of 7 trials | Identical remission rates; both superior to placebo. |
Experimental Protocols
Protocol: Amineptine vs. Fluoxetine in Major Depression
This section details the methodology from the comparative study of amineptine and fluoxetine.
-
Study Design: A 90-day, multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: 169 patients diagnosed with major depression. Inclusion criteria typically involve a minimum score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale).
-
Treatment:
-
Group 1: Amineptine
-
Group 2: Fluoxetine
-
Dosages were administered according to the standard clinical practice for each drug.
-
-
Efficacy Assessment: Patient outcomes were assessed at baseline and at multiple time points throughout the 90-day study (e.g., day 4, day 7, day 28, etc.). The primary assessment tool was the "mood, anxiety, retardation, danger" (MARD) scale, which evaluates different dimensions of depression.
-
Statistical Analysis: Intragroup and intergroup analyses were performed to compare changes in MARD scores from baseline. Statistical significance was determined for overall scores and sub-scores (e.g., the retardation pole).
Workflow for a Comparative Antidepressant Clinical Trial
The following diagram illustrates a typical workflow for a double-blind, randomized controlled trial comparing two antidepressant agents.
Caption: Workflow for a randomized controlled clinical trial.
Pharmacokinetics and Side Effect Profiles
Comparative Pharmacokinetics
Amineptine is characterized by a very rapid absorption and a short elimination half-life, which may contribute to both its rapid onset of action and its potential for abuse. Bupropion and its active metabolites have longer half-lives, allowing for once or twice-daily dosing with sustained-release formulations.
| Parameter | This compound | Bupropion |
| Bioavailability | Rapidly absorbed | Unknown, extensive first-pass metabolism |
| Protein Binding | - | 84% |
| Metabolism | Hepatic | Hepatic (primarily CYP2B6) |
| Active Metabolites | Yes, but less potent | Yes (Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion) |
| Elimination Half-life | Parent: ~0.8-1.0 hours; Metabolite: ~1.5-2.5 hours | Parent: ~14 hours; Metabolites: 20-37 hours |
| Excretion | Renal | Renal |
Comparative Side Effect Profiles
The side effect profiles of the two drugs are markedly different, reflecting their distinct pharmacological actions. Bupropion's lack of significant serotonergic or anticholinergic activity results in a profile that is often more tolerable for patients than TCAs or SSRIs. Amineptine's primary liabilities are hepatotoxicity and a high potential for abuse.
| Side Effect Category | This compound | Bupropion |
| Anticholinergic | None reported | None reported |
| Cardiovascular | Rare reports of hypotension, palpitations | Can increase blood pressure |
| CNS | Insomnia, agitation, anxiety (stimulant-like effects) | Insomnia, anxiety, tremor, headache. Increased risk of seizures. |
| Gastrointestinal | Nausea, abdominal pain | Dry mouth, nausea, constipation |
| Sexual Dysfunction | Not typically reported | Very low incidence; may improve SSRI-induced sexual dysfunction |
| Weight Change | Not typically reported | Often associated with weight loss or is weight-neutral |
| Other Major Risks | Hepatotoxicity (rare but serious), high potential for abuse and dependence. | Contraindicated in seizure and eating disorders. |
Conclusion
This compound and bupropion both offer antidepressant effects through the modulation of dopamine and norepinephrine pathways, providing alternatives to serotonergic agents.
-
Amineptine is a potent and selective dopamine reuptake inhibitor with a reported rapid onset of action, making it particularly effective for symptoms of psychomotor retardation. However, its clinical utility is severely limited by a high potential for abuse and the risk of hepatotoxicity, leading to its withdrawal from many markets.
-
Bupropion is a well-established NDRI with an efficacy comparable to other first-line antidepressants. Its unique pharmacological profile translates to a favorable side effect profile, with a low incidence of sexual dysfunction, weight gain, and sedation. This makes it a valuable option for patients who cannot tolerate other antidepressants or who suffer from symptoms of fatigue and hypersomnia. The primary safety concern is an increased risk of seizures.
For drug development professionals, the study of these two compounds highlights the therapeutic potential of targeting catecholaminergic systems in depression. The clinical history of amineptine underscores the critical need to balance efficacy, particularly speed of onset, with the potential for abuse and other serious adverse effects when developing novel CNS-active agents. Bupropion serves as a successful example of a catecholamine--targeting antidepressant with a favorable risk-benefit profile that fills an important niche in the treatment of major depressive disorder.
References
A Comparative Analysis of the Side Effect Profiles: Amineptine Hydrochloride Versus Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the atypical tricyclic antidepressant Amineptine hydrochloride and the broader class of traditional tricyclic antidepressants (TCAs). This analysis is based on a review of available clinical trial data and pharmacological studies, offering valuable insights for researchers and professionals in drug development.
Executive Summary
This compound, a dopamine (B1211576) reuptake inhibitor with less pronounced effects on norepinephrine (B1679862), generally exhibits a more favorable side effect profile compared to traditional tricyclic antidepressants. TCAs, which act more broadly on serotonin (B10506) and norepinephrine reuptake and block various other receptors, are associated with a higher incidence of anticholinergic, cardiovascular, and sedative side effects. While Amineptine is better tolerated in these aspects, it carries a notable risk of hepatotoxicity and a potential for abuse, which ultimately led to its withdrawal from many markets.
Comparative Side Effect Profile
The following table summarizes the incidence of common side effects associated with this compound and a selection of commonly prescribed tricyclic antidepressants. Data is compiled from various clinical studies and pharmacological databases. It is important to note that direct head-to-head comparative trials with comprehensive side effect incidence data are limited.
| Side Effect Category | Side Effect | This compound | Amitriptyline (B1667244) | Clomipramine (B1669221) | Imipramine (B1671792) |
| Anticholinergic | Dry Mouth | Less Frequent | ~43-84% | ~51-84% | ~13.8% |
| Constipation | Less Frequent | ~18-30% | ~25% | Common | |
| Blurred Vision | Less Frequent | ~11-16% | Common | Common | |
| Urinary Retention | Rare | ~12% | Common | Common | |
| Cardiovascular | Orthostatic Hypotension | Infrequent | ~19% | Common | Common |
| Tachycardia | Rare | ~11% | Common | Common | |
| ECG Changes | Minimal | Can Occur | Can Occur | Can Occur | |
| Central Nervous System | Drowsiness/Sedation | Less Frequent | ~21-54% | ~39% | ~10% |
| Dizziness | Less Frequent | ~12-28% | ~28% | ~8.8% | |
| Insomnia | Possible | ~11% | ~15% | ~5.0% | |
| Agitation/Anxiety | Possible | ~5% | ~12% | ~10.0% | |
| Gastrointestinal | Nausea | Common | ~13% | ~29% | ~8.8% |
| Hepatic | Hepatotoxicity | Notable Risk | Rare | Rare | Rare |
| Other | Weight Gain | Less Frequent | ~8% | ~13% | ~5.0% |
| Sexual Dysfunction | Possible | Common | ~42% | Common | |
| Abuse Potential | Notable Risk | Reported | Less Common | Less Common |
Note: The percentages for TCAs are derived from various sources and may vary depending on the study population, dosage, and duration of treatment. Data for Amineptine is often qualitative ("less frequent," "rare") due to its more limited clinical use and the era in which many studies were conducted.
Key Differentiators in Side Effect Profiles
Anticholinergic and Sedative Effects
Traditional TCAs are notorious for their anticholinergic side effects, stemming from their antagonism of muscarinic M1 receptors. This leads to common complaints of dry mouth, constipation, blurred vision, and urinary retention.[1][2] Their sedative properties are largely due to their potent antihistaminic (H1 receptor) activity.[1]
In contrast, this compound has a significantly lower affinity for muscarinic and histaminic receptors, resulting in a markedly better tolerability profile in this regard.[3] Clinical studies have consistently shown that Amineptine produces fewer anticholinergic effects than imipramine and is generally better tolerated than amitriptyline and clomipramine.[4][5] In a double-blind trial comparing amineptine and clomipramine, 16% of patients in the clomipramine group withdrew from the study due to adverse effects, with no withdrawals for this reason in the amineptine group.[6]
Cardiovascular Effects
The cardiovascular side effects of TCAs, including orthostatic hypotension, tachycardia, and potential for cardiac conduction abnormalities, are a significant concern, particularly in overdose.[7][8][9] These effects are mediated through their blockade of alpha-1 adrenergic receptors and their quinidine-like effects on cardiac ion channels.[10]
Amineptine demonstrates a superior cardiovascular safety profile.[11] Studies in animal models have shown that unlike amitriptyline and imipramine, which decrease blood pressure and heart rate, amineptine tends to increase mean arterial blood pressure and has minimal effects on ECG, even at high doses.[12] Clinical investigations have also highlighted the greater cardiovascular tolerance of amineptine compared to clomipramine.[6]
Hepatotoxicity
A critical and distinguishing adverse effect of Amineptine is its potential for hepatotoxicity.[13] While rare, cases of acute hepatitis, some with a prolonged course, have been reported.[14] This risk appears to be idiosyncratic and may be related to the formation of reactive metabolites.[15] Although TCAs can also cause liver enzyme elevations, severe hepatotoxicity is considered a more prominent concern with Amineptine.[16][17]
Abuse Potential
Due to its dopaminergic action, Amineptine carries a recognized potential for abuse and dependence, which contributed to its withdrawal from the market in many countries.[3][5] While abuse of TCAs, particularly amitriptyline, has been reported, it is generally considered to be less common than with Amineptine.[4]
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of Amineptine and TCAs can be attributed to their distinct mechanisms of action and receptor affinities.
Figure 1: Mechanisms of Action and Side Effect Mediation
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are often not fully available in public abstracts. However, a general methodology for assessing adverse events in antidepressant clinical trials can be outlined.
General Experimental Workflow for Adverse Event Assessment
Figure 2: Workflow for Adverse Event Assessment in Clinical Trials
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria for the patient population are established. For antidepressant trials, this typically involves patients diagnosed with major depressive disorder according to standardized criteria (e.g., DSM-5).
-
Study Design: Most comparative studies employ a randomized, double-blind design to minimize bias. A placebo or an active comparator (another antidepressant) is used.
-
Dosage and Administration: The dosage of the investigational drug and the comparator are clearly specified, often with a titration schedule.
-
Assessment of Adverse Events: Adverse events are typically assessed through a combination of methods:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators.
-
Systematic Inquiry: At regular follow-up visits, investigators may use a structured checklist or questionnaire to systematically inquire about a predefined list of common side effects.
-
Physical Examinations and Vital Signs: Blood pressure, heart rate, and other physical parameters are monitored at baseline and throughout the study.
-
Laboratory Tests: Blood tests to monitor liver function, renal function, and hematological parameters are conducted periodically.
-
Electrocardiograms (ECGs): ECGs are often performed at baseline and at specified intervals to assess for any cardiac conduction abnormalities.
-
-
Data Analysis: The incidence, severity, and perceived causality of each adverse event are recorded. Statistical analyses are then performed to compare the frequency of adverse events between the treatment groups.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable side effect profile than traditional tricyclic antidepressants, particularly concerning anticholinergic, sedative, and cardiovascular effects. This improved tolerability is a direct consequence of its more selective mechanism of action, primarily targeting dopamine reuptake. However, the significant risks of hepatotoxicity and abuse potential associated with Amineptine are critical considerations that have limited its clinical utility. For researchers and drug development professionals, the case of Amineptine serves as a valuable example of the ongoing quest for antidepressants with improved efficacy and tolerability, highlighting the importance of a thorough evaluation of both common and rare but serious adverse events.
References
- 1. A double-blind comparative study: amineptine (Survector 100) versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in adverse effect reporting in placebo groups in SSRI and tricyclic antidepressant trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Clinical Trial of Oral Clomipramine (Anafranil) against Amitriptyline | Semantic Scholar [semanticscholar.org]
- 4. Amitriptyline’s anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis | PLOS One [journals.plos.org]
- 5. A controlled double blind comparative study of single dose administration of imipramine pamoate and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind trial of amineptine and clomipramine in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse drug reactions associated with amitriptyline — protocol for a systematic multiple-indication review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-over trial comparing the antidepressant effects of amineptine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. Adverse effects from antidepressant treatment: randomised controlled trial of 601 depressed individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic predisposition to drug hepatotoxicity: role in hepatitis caused by amineptine, a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tricyclic antidepressants in the treatment of depressions. A double-blind clinical comparison of clomipramine (Anafranil) and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpp.com [ijpp.com]
- 16. Antidepressant Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurochemical Profile of Amineptine and Nomifensine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neurochemical profiles of two distinct psychoactive compounds: Amineptine and Nomifensine (B1679830). Both agents are known for their effects on monoamine neurotransmitter systems, primarily dopamine (B1211576) and norepinephrine (B1679862), which have significant implications for their therapeutic potential and adverse effect profiles.
This comparison synthesizes key experimental data on their mechanisms of action, receptor binding affinities, and effects on neurotransmitter dynamics. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of their neuropharmacology.
Mechanism of Action and Monoamine Transporter Affinity
Amineptine, a tricyclic antidepressant, is characterized as a selective dopamine reuptake inhibitor (DRI).[1][2] Its primary mechanism involves blocking the dopamine transporter (DAT), leading to increased extracellular dopamine levels. It exhibits a significantly lower affinity for the norepinephrine transporter (NET) and has negligible effects on the serotonin (B10506) transporter (SERT).[2][3] Nomifensine, a tetrahydroisoquinoline derivative, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI), blocking both NET and DAT with high affinity. Its inhibitory effect on SERT is considerably weaker.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of Amineptine and Nomifensine at the dopamine, norepinephrine, and serotonin transporters. These values are critical for understanding the potency and selectivity of these compounds.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Species |
| Amineptine | High affinity (selective inhibitor) | Low affinity (>150-fold lower than for DAT)[3] | Very low affinity[2] | Rat |
| Nomifensine | Ki: 26 nM | Ki: 4.7 nM | Ki: 4000 nM | Rat |
| IC50: 48 nM[4] | IC50: 6.6 nM[4] | IC50: 830 nM[4] | Rat |
Receptor Binding Profiles
A key aspect of a drug's neurochemical profile is its interaction with various neurotransmitter receptors, which can predict potential side effects. Both Amineptine and Nomifensine exhibit a favorable profile in this regard, with minimal affinity for a wide range of adrenergic, serotonergic, dopaminergic, histaminergic, and muscarinic acetylcholine (B1216132) receptors.
| Receptor Subtype | Amineptine (Ki, nM)[5] | Nomifensine (Qualitative) | Species |
| Adrenergic | |||
| α1 | >100,000 | Weak alpha-adrenergic blocking effect[6] | Rat |
| α2 | >100,000 | Rat | |
| β | >100,000 | Rat | |
| Dopaminergic | |||
| D1 | >100,000 | Weak affinity[7] | Canine |
| D2 | >100,000 | Weak affinity[7] | Rat/Canine |
| Histaminergic | |||
| H1 | >100,000 / 13,000 | Rat / Guinea pig | |
| Muscarinic | |||
| mACh | >100,000 | Rat | |
| Serotonergic | |||
| 5-HT1 | Some binding affinity, similar to imipramine[6] | ||
| 5-HT2 | Very low affinity (<1/100th of imipramine)[6] |
Effects on Dopamine Release
While both compounds increase synaptic dopamine levels, their mechanisms differ. Amineptine, in addition to reuptake inhibition, has been shown to induce dopamine release, although it is significantly less potent in this regard compared to d-amphetamine.[5] Nomifensine, on the other hand, is considered to be a pure uptake inhibitor and is not a significant dopamine-releasing agent.[8] One study noted that at a concentration of 10 µM, Amineptine produced only a weak dopamine release from rat striatal synaptosomes.[3]
Signaling Pathways
The primary signaling pathway affected by both Amineptine and Nomifensine is the enhancement of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing the activation of postsynaptic dopamine and norepinephrine receptors.
Figure 1: Simplified signaling pathway for Amineptine and Nomifensine.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
The inhibitory potency of Amineptine and Nomifensine on monoamine transporters is typically determined using an in vitro radioligand uptake inhibition assay. A common methodology is as follows:
-
Cell Culture: Stably transfected human embryonic kidney (HEK293) cells or other suitable cell lines expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
-
Synaptosome Preparation (Alternative): Alternatively, synaptosomes can be prepared from specific brain regions (e.g., rat striatum for DAT, hippocampus for NET) through a series of homogenization and centrifugation steps.
-
Assay Procedure:
-
Cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Amineptine or Nomifensine) or vehicle.
-
A radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, is added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Receptor Affinity
The binding affinity of the compounds for various CNS receptors is determined using radioligand binding assays.
-
Membrane Preparation: Membranes are prepared from brain tissue or cells expressing the receptor of interest. This involves homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound.
-
The incubation is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50.
In Vitro Dopamine Release Assay
To assess the dopamine-releasing properties of a compound, an in vitro release assay using preloaded synaptosomes or cultured cells is employed.
-
Loading: Synaptosomes or cells are incubated with [³H]dopamine to allow for its uptake and storage in vesicles.
-
Release: After washing to remove extracellular [³H]dopamine, the preparations are exposed to various concentrations of the test compound.
-
Quantification: The amount of [³H]dopamine released into the supernatant is measured by liquid scintillation counting. The potency and efficacy of the compound to induce dopamine release can then be determined.
Figure 2: General experimental workflow for neurochemical profiling.
Summary and Conclusion
Amineptine and Nomifensine, while both impacting dopaminergic and noradrenergic systems, exhibit distinct neurochemical profiles. Amineptine is a selective dopamine reuptake inhibitor with weak dopamine-releasing properties and minimal interaction with other monoamine transporters and CNS receptors. Nomifensine is a potent inhibitor of both norepinephrine and dopamine reuptake, with a significantly lower affinity for the serotonin transporter and other receptors.
This detailed comparison, supported by quantitative data and experimental methodologies, provides a valuable resource for researchers in the fields of neuropharmacology and drug development. The distinct profiles of these two compounds highlight the nuances within the class of monoamine reuptake inhibitors and underscore the importance of comprehensive neurochemical characterization in understanding their therapeutic potential and limitations.
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amineptine ( Survector ) and dopamine [amineptine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amineptine - Wikipedia [en.wikipedia.org]
- 6. Nomifensine | C16H18N2 | CID 4528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dopaminergic properties of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Amineptine Hydrochloride's Effects on Mesolimbic Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amineptine hydrochloride's effects on the mesolimbic dopamine (B1211576) pathways with alternative dopamine reuptake inhibitors, GBR 12783 and Bupropion. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Amineptine is a tricyclic antidepressant that distinguishes itself through its primary mechanism of action: the selective inhibition of dopamine reuptake, with a lesser effect on norepinephrine.[1] This action leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission, which is crucial for mood, motivation, and reward.[1] Unlike many other antidepressants, Amineptine's preferential action on the dopamine system sets it apart.
Comparative Analysis of Dopamine Reuptake Inhibitors
To objectively evaluate this compound, this guide compares its performance against two other well-characterized dopamine reuptake inhibitors: GBR 12783, a potent and selective experimental compound, and Bupropion, a clinically used antidepressant.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency at the Dopamine Transporter (DAT)
| Compound | IC50 for DAT Inhibition | Species | Tissue/Cell Line | Reference(s) |
| This compound | 1.4 µM | Rat | Striatal Synaptosomes | [2] |
| GBR 12783 | 1.8 nM | Rat | Striatal Synaptosomes | [3] |
| Bupropion | Not explicitly stated (see in vivo data) | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Effects on Extracellular Dopamine in the Nucleus Accumbens
| Compound | Dose | Maximal % Increase in Extracellular Dopamine (vs. Baseline) | Species | Experimental Method | Reference(s) |
| This compound | 20 mg/kg i.p. | Data not available in a directly comparable format | Rat | Microdialysis | |
| GBR 12783 | Data not available in a directly comparable format | Data not available in a directly comparable format | Rat | Microdialysis/FSCV | |
| Bupropion | 10 mg/kg i.p. | +76% | Rat | Microdialysis | [3] |
| 25 mg/kg i.p. | +164% | Rat | Microdialysis | [3] | |
| 100 mg/kg i.p. | +443% | Rat | Microdialysis | [3] |
i.p.: Intraperitoneal injection. FSCV: Fast-Scan Cyclic Voltammetry.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: Mechanism of dopamine reuptake inhibition by Amineptine and alternatives.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular dopamine.
Experimental Workflow: Fast-Scan Cyclic Voltammetry (FSCV)
Caption: Workflow for Fast-Scan Cyclic Voltammetry to measure dopamine dynamics.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of a compound to the dopamine transporter.
-
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428 or a similar specific DAT ligand)
-
Unlabeled competitor compounds (Amineptine, GBR 12783, Bupropion)
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the competitor compounds or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
-
In Vivo Microdialysis in the Rat Nucleus Accumbens
This technique measures extracellular levels of neurotransmitters in awake, freely moving animals.
-
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Amineptine, GBR 12783, Bupropion
-
-
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).
-
Administer the test compound (Amineptine, GBR 12783, or Bupropion) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a set period post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the average baseline concentration for each animal.
-
Compare the effects of the different compounds on extracellular dopamine levels over time.
-
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
FSCV allows for the real-time measurement of dopamine release and uptake dynamics.
-
Materials:
-
Anesthetized or freely moving rat
-
Carbon fiber microelectrode
-
Stimulating electrode
-
Potentiostat and data acquisition system
-
Stereotaxic apparatus
-
Amineptine, GBR 12783, Bupropion
-
-
Procedure:
-
Electrode Implantation:
-
Implant a carbon fiber microelectrode in the nucleus accumbens and a stimulating electrode in a region containing dopamine neuron cell bodies (e.g., the ventral tegmental area - VTA).
-
-
FSCV Recording:
-
Apply a triangular voltage waveform to the carbon fiber microelectrode (e.g., from -0.4 V to +1.3 V and back at a high scan rate, such as 400 V/s, repeated at 10 Hz).
-
Record the background current.
-
-
Evoked Dopamine Release:
-
Deliver a brief electrical stimulation to the VTA to evoke dopamine release in the nucleus accumbens.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Drug Administration and Recording:
-
Administer the test compound.
-
Repeat the electrical stimulation and FSCV recording at various time points after drug administration.
-
-
Data Analysis:
-
Subtract the background current from the recorded current to isolate the dopamine signal.
-
Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.
-
Analyze the data to determine the effects of the drugs on the peak concentration of dopamine released and the rate of dopamine uptake.[3]
-
-
References
- 1. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Amineptine and Its Major Metabolites at the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of the tricyclic antidepressant amineptine and its principal metabolites as inhibitors of the dopamine (B1211576) transporter (DAT). The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and pharmacological profiles of these compounds.
Executive Summary
Amineptine is a well-established inhibitor of the dopamine transporter, which is believed to be the primary mechanism for its antidepressant effect.[1][2] The drug undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain, to form two major metabolites. In vitro studies have consistently shown that while these metabolites retain activity at the dopamine transporter, their potency is lower than that of the parent compound, amineptine.[3]
Quantitative Comparison of In Vitro Potency
Direct comparative studies providing specific IC50 values for amineptine and its major metabolites in the same assay are limited in the publicly available literature. However, studies on rat brain synaptosomes have quantified the inhibitory effect of amineptine on dopamine uptake. While the exact IC50 values for the metabolites are not specified, it is reported that they are less potent than the parent compound.[3]
| Compound | Target | Assay System | IC50 (µM) | Potency Relative to Amineptine |
| Amineptine | Dopamine Transporter (DAT) | Rat Brain Synaptosomes | 1.4 | - |
| Metabolite 1 (Pentanoic acid derivative) | Dopamine Transporter (DAT) | Rat Brain Synaptosomes | Not Specified | Less Potent |
| Metabolite 2 (Propanoic acid derivative) | Dopamine Transporter (DAT) | Rat Brain Synaptosomes | Not Specified | Less Potent |
Note: The IC50 value for amineptine is from a study by Ceci et al. (1986) as cited by Garattini (1997).[3] The potency of the metabolites is qualitatively described as lower in the same study.
Signaling and Metabolic Pathways
Dopamine Reuptake Inhibition
Amineptine and its metabolites exert their effect by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Mechanism of dopamine reuptake inhibition by amineptine.
Amineptine Metabolism
The primary metabolic pathway for amineptine is the β-oxidation of its heptanoic acid side chain. This process sequentially shortens the side chain, producing a pentanoic acid derivative and subsequently a propanoic acid derivative.[4][5]
References
- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amineptine: its effect on the dopaminergic system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amineptine.com [amineptine.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
Safety Operating Guide
Proper Disposal of Amineptine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of amineptine hydrochloride, a tricyclic antidepressant with psychoactive properties, is crucial to ensure laboratory safety, prevent environmental contamination, and comply with regulatory standards. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies in the United States. Key among these are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is imperative that all disposal activities adhere to federal, state, and local regulations.
Hazard Profile of this compound
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Toxic if swallowed.[6][7] | Ingestion |
| Serious Eye Irritation | Causes serious eye irritation.[5] | Eye Contact |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6][7] | Ingestion, Inhalation, Skin Contact |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[4][5][6][7] | Environmental Release |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Deactivation of Small Quantities using Activated Carbon: For small residual quantities of this compound, a deactivation step using activated carbon is recommended to significantly reduce its reactivity and potential for environmental harm.[8][9][10][11] This method has been shown to be effective for various psychoactive medications.[8][9][10][11][12]
-
Materials:
-
This compound waste
-
Granulated activated carbon
-
Sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle)
-
Water
-
-
Procedure:
-
Place the this compound waste into the sealable container.
-
Add an excess of granulated activated carbon to the container. A general guideline is a 10:1 ratio of carbon to the estimated weight of the drug.
-
Add a small amount of water to create a slurry, which facilitates the adsorption of the drug onto the carbon.[11]
-
Seal the container tightly and shake it to ensure thorough mixing.
-
Label the container clearly as "this compound Waste - Deactivated with Activated Carbon" and include the date of deactivation.
-
Allow the mixture to stand for at least 24 hours to ensure maximum adsorption. Studies on similar compounds show that over 99% of the drug can be deactivated within this timeframe.[9]
-
3. Waste Segregation and Storage:
-
Following deactivation, the container with the this compound-carbon mixture is still considered hazardous waste.
-
It must be segregated from general laboratory waste and stored in a designated hazardous waste accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
The deactivated this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this waste down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and significant legal penalties.
-
The hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[2][3]
Emergency Procedures for Spills
In the event of a spill of this compound powder:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the powder is airborne.
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Dampen the absorbent material slightly with water.[4]
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. researchgate.net [researchgate.net]
- 9. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. deterrasystem.com [deterrasystem.com]
- 12. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
Personal protective equipment for handling Amineptine hydrochloride
This guide provides crucial safety, handling, and disposal information for Amineptine hydrochloride, a Schedule I controlled substance.[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. This information has been synthesized from safety data for structurally related compounds and general best practices for handling potent pharmaceutical agents in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized below, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended) | To prevent skin contact. It is advisable to wear two pairs and change them frequently.[3][4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] For larger quantities, chemical-resistant coveralls are recommended.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type depends on the potential airborne concentration.[4][6][7] |
Hazard Identification and Regulatory Status
This compound is classified as a hazardous substance and a Schedule I controlled substance in the United States.[1][2] This designation indicates a high potential for abuse and no currently accepted medical use in the U.S.[1][2] All handling, storage, and disposal must comply with Drug Enforcement Administration (DEA) regulations under 21 CFR parts 1301 and 1312, as well as the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[1][8]
| Hazard Data (based on similar compounds) | Value | Species |
| Acute Oral Toxicity (LD50) | 240 - 305 mg/kg | Rat[8][9] |
| Hazard Statements | Toxic if swallowed. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life with long-lasting effects. | [5][10][11] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Regulatory Compliance : Ensure all personnel are authorized under a DEA Schedule I registration.[1]
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[3]
-
Training : Verify that all personnel have been trained on the specific hazards and handling procedures for potent compounds.[6]
-
Emergency Equipment : Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[3]
-
PPE : Don all required PPE as outlined in the table above before entering the handling area.[3]
Step 2: Handling Procedures
-
Controlled Access : Conduct all handling in a designated area with restricted access.
-
Engineering Controls : All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[3]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
-
Spill Management : In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow established spill cleanup procedures. Do not attempt to clean up a large spill without appropriate training and equipment.
Step 3: Storage
-
Security : this compound must be stored in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations for Schedule I substances.[1]
-
Labeling : All containers must be clearly labeled with the full chemical name and all appropriate hazard warnings.[1]
-
Inventory : Meticulous records of all quantities received, used, and disposed of must be maintained as required by the DEA.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Designated Waste Stream : this compound and materials contaminated with it must be treated as hazardous pharmaceutical waste and a controlled substance.[8]
-
Collection of Contaminated Materials : This includes unused or expired compounds, solutions, contaminated PPE (gloves, lab coats), weighing papers, and any labware (e.g., vials, pipette tips) that has come into direct contact with the substance.[8]
Step 2: Waste Containment
-
Solid Waste : Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated or non-halogenated organic waste as appropriate.[3]
-
Sharps : Any contaminated sharps must be placed in a designated sharps container for hazardous waste.
Step 3: Final Disposal
-
DEA Regulations : Disposal of this compound must be conducted in accordance with DEA regulations, which may require the use of a reverse distributor or specific on-site destruction methods.[1][12]
-
Hazardous Waste Vendor : Final disposal must be conducted by a licensed and certified hazardous waste management company that can handle both the hazardous chemical and controlled substance aspects of the waste.[8][12]
-
Documentation : Maintain all records of waste disposal, including manifests and certificates of destruction, for a minimum of three years.[12]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the safety information for the compound.[10] |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Operational Workflow for this compound.
References
- 1. Federal Register :: Schedules of Controlled Substances: Placement of Amineptine in Schedule I [federalregister.gov]
- 2. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. velsafe.com [velsafe.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. download.basf.com [download.basf.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumrx.com [spectrumrx.com]
- 10. chemos.de [chemos.de]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
